MRK-740
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H32N6O3 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[1-methyl-9-(2-methylpyridin-4-yl)-1,4,9-triazaspiro[5.5]undecan-4-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H32N6O3/c1-18-13-20(5-8-26-18)30-9-6-25(7-10-30)17-31(12-11-29(25)2)24-27-23(28-34-24)19-14-21(32-3)16-22(15-19)33-4/h5,8,13-16H,6-7,9-12,17H2,1-4H3 |
InChI Key |
NZYTZRHHBAJPKN-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1)N2CCC3(CC2)CN(CCN3C)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC3(CC2)CN(CCN3C)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRK-740; MRK 740; MRK740 |
Origin of Product |
United States |
Foundational & Exploratory
MRK-740: A Technical Guide to its Mechanism of Action as a PRDM9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of MRK-740, a potent and selective chemical probe for PRDM9 (PR Domain-containing 9). It details the mechanism of action of PRDM9 in meiotic recombination, the specific molecular interactions of this compound, and the experimental methodologies used to characterize this inhibitor.
Introduction: The Role of PRDM9 in Meiosis
PRDM9 is a unique histone methyltransferase that plays a critical role in initiating meiotic recombination in many mammals, including humans and mice[1]. Its expression is primarily restricted to germ cells during the early stages of meiotic prophase[2][3]. The protein has a multi-domain architecture, most notably featuring a PR/SET domain with histone H3 lysine 4 (H3K4) and lysine 36 (H3K36) trimethyltransferase activity, and a C-terminal array of zinc fingers that recognizes specific DNA sequences[1][4].
The primary function of PRDM9 is to designate the locations of recombination hotspots. It binds to specific DNA sequences via its zinc finger array and then trimethylates adjacent nucleosomes[1][5]. This histone modification acts as a signal to recruit the machinery responsible for creating programmed DNA double-strand breaks (DSBs), a process catalyzed by the SPO11 enzyme[5][6]. The proper repair of these breaks is essential for the accurate segregation of homologous chromosomes and for generating genetic diversity[4][7]. Disruption or absence of PRDM9 activity leads to improper DSB localization, impaired chromosome pairing, and consequently, meiotic arrest and sterility[3][8].
Caption: Signaling pathway of PRDM9 in specifying meiotic recombination hotspots.
This compound: A Selective PRDM9 Chemical Probe
This compound is a potent, selective, and cell-active small molecule inhibitor of PRDM9[9]. It was developed as a chemical probe to enable the study of PRDM9's roles in both physiological and pathological contexts, such as its potential involvement in oncogenesis due to aberrant expression[2][9]. This compound provides a means to acutely inhibit the methyltransferase activity of PRDM9 and observe the direct consequences.
Mechanism of Action of this compound
This compound functions as a SAM-dependent, substrate-competitive inhibitor of PRDM9's histone methyltransferase activity[9][10][11][12].
-
Substrate-Competitive: this compound binds directly to the substrate-binding pocket of the PRDM9 PR/SET domain. This is the same pocket that the histone H3 tail peptide would normally occupy. By physically occupying this site, this compound prevents the natural substrate from binding, thereby inhibiting the transfer of a methyl group.
-
SAM-Dependent: The binding of this compound is significantly enhanced by the presence of the methyl-donor cofactor, S-adenosylmethionine (SAM). Crystallography and kinetic studies show that this compound forms extensive interactions with SAM, which is bound in its own adjacent pocket[9][11]. This cooperative binding leads to a more stable inhibitor-enzyme complex, conferring high potency. The closely related but inactive control compound, this compound-NC, lacks the critical interactions and shows no significant inhibitory activity[12].
Caption: Competitive inhibition mechanism of this compound on the PRDM9 enzyme.
Quantitative Data Summary
The inhibitory activity and binding kinetics of this compound have been characterized through various biochemical and cellular assays.
| Parameter | Target/System | Value | Reference(s) |
| IC₅₀ (In Vitro) | PRDM9 Methyltransferase Activity | 80 ± 16 nM | [9][10][13][14] |
| IC₅₀ (Cellular) | PRDM9-dependent H3K4 Trimethylation | 0.8 µM | [10][14] |
| K_d_ | PRDM9 Binding (SPR) | 87 ± 5 nM | |
| k_on | PRDM9 Binding (SPR) | 1.2 ± 0.1 × 10⁶ M⁻¹s⁻¹ | |
| k_off | PRDM9 Binding (SPR) | 0.1 ± 0.01 s⁻¹ | [11] |
| Selectivity | Panel of 32 Methyltransferases | High selectivity for PRDM9 | [13] |
| Cell Viability | HEK293T Cells (24h) | No effect up to 10 µM | [15] |
Key Experimental Protocols
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PRDM9.
-
Reagents: Recombinant human PRDM9, S-adenosylmethionine (SAM), biotinylated Histone H3 (1-25) peptide substrate, this compound, and an appropriate assay buffer.
-
Procedure:
-
PRDM9 enzyme is pre-incubated with varying concentrations of this compound in an assay plate.
-
The enzymatic reaction is initiated by adding a mixture of the H3 peptide substrate and SAM.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at 23°C).
-
The reaction is stopped.
-
-
Detection: The level of histone methylation is typically quantified using an antibody-based detection method, such as AlphaLISA, which detects the specific trimethylated product.
-
Analysis: The signal is measured, and IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
This assay measures the ability of this compound to inhibit PRDM9 activity within a cellular context[2][15].
Caption: Experimental workflow for the cellular PRDM9 inhibition assay.
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with two plasmids: one expressing FLAG-tagged wild-type PRDM9 and another expressing GFP-tagged histone H3. The GFP tag serves as an internal control for transfection efficiency and protein loading[2][15].
-
Compound Treatment: Following transfection, cells are treated with a dilution series of this compound or a vehicle control for 20-24 hours.
-
Protein Extraction and Western Blot: Cells are lysed, and total protein is extracted. Protein samples are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection: The membrane is probed with primary antibodies against H3K4me3 to detect the product of PRDM9 activity, and against GFP as a loading control.
-
Data Analysis: Band intensities are quantified. The H3K4me3 signal is normalized to the GFP signal for each lane. The normalized data is then used to generate a dose-response curve and calculate the cellular IC₅₀.
This assay confirms that this compound inhibits PRDM9's activity at its endogenous target loci on chromatin[3].
-
Cell Preparation and Treatment: Cells ectopically expressing PRDM9 are treated with this compound or a vehicle control.
-
Cross-linking and Chromatin Shearing: Protein-DNA complexes are cross-linked with formaldehyde. The cells are then lysed, and the chromatin is sheared into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K4me3. The antibody-histone-DNA complexes are captured using protein A/G beads.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Quantitative PCR (qPCR): The amount of purified DNA is quantified using qPCR with primers designed for known PRDM9 binding sites (both intragenic and intergenic).
-
Analysis: A reduction in the amount of H3K4me3-associated DNA at PRDM9 target loci in this compound-treated cells compared to control cells indicates direct inhibition of PRDM9 activity on chromatin[3].
Conclusion
This compound is a well-characterized chemical probe that acts as a potent and selective SAM-dependent, substrate-competitive inhibitor of PRDM9. Its mechanism of action is understood at the molecular level, and its efficacy has been demonstrated in both biochemical and cellular assays. This technical guide provides the foundational knowledge and experimental framework for utilizing this compound as a tool to further investigate the biological functions and therapeutic potential of targeting PRDM9.
References
- 1. PRDM9 and its role in genetic recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRDM9 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRDM9: meiosis and recombination - genomewiki [genomewiki.ucsc.edu]
- 5. PRDM9 is a Major Determinant of Meiotic Recombination Hotspots in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo binding of PRDM9 reveals interactions with noncanonical genomic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
MRK-740: A Technical Guide to a Selective PRDM9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
MRK-740 is a potent and selective chemical probe that acts as a substrate-competitive inhibitor of PRDM9 (PR/SET domain 9), a histone methyltransferase.[1][2] This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.
Core Function and Mechanism of Action
This compound functions as a highly selective inhibitor of the methyltransferase activity of PRDM9.[1] PRDM9 is an enzyme that catalyzes the trimethylation of histone H3 on lysine 4 (H3K4me3), a key epigenetic mark.[3][4] The inhibitory action of this compound is notable for its unique dependence on the cofactor S-adenosylmethionine (SAM), with which it forms extensive interactions within the substrate-binding pocket of PRDM9.[4][5] This results in a SAM-dependent, substrate-competitive mechanism of inhibition.[4][5]
A closely related but inactive control compound, this compound-NC, is available and serves as a valuable tool for distinguishing specific effects of PRDM9 inhibition from off-target activities.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, this compound-NC.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target | Assay Type | IC50 | Kd |
| This compound | PRDM9 | Methyltransferase Activity | 80 ± 16 nM[4] | 87 ± 5 nM[5] |
| This compound-NC | PRDM9 | Methyltransferase Activity | > 100 µM[2] | - |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 | Notes |
| This compound | HEK293T | H3K4 Trimethylation | 0.8 µM[1] | - |
| This compound | MCF7 | H3K4 Methylation | Equipotent to HEK293T[3] | Minimal impact on cell viability at 10 µM[3] |
Table 3: Selectivity Profile
| Compound | Target Panel | Result |
| This compound | 32 other methyltransferases | No significant inhibition[3] |
| This compound | 108 enzymes and receptors | Significant binding only to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors at 10 µM, but with no functional activity on the first three.[6] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the inhibitory mechanism of this compound on the PRDM9-mediated H3K4 trimethylation pathway.
Caption: Mechanism of this compound inhibition of PRDM9.
Experimental Protocols
In Vitro PRDM9 Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against PRDM9.
-
Reagent Preparation :
-
Prepare assay buffer: 20 mM BICINE (pH 8.0), 1 mM DTT, 0.005% BSA.
-
Dilute recombinant human PRDM9 enzyme in assay buffer.
-
Prepare a solution of biotinylated H3 (1-25) peptide substrate.
-
Prepare a solution of S-adenosylmethionine (SAM).
-
Serially dilute this compound and control compounds in DMSO.
-
-
Reaction Setup :
-
Add diluted compounds to a 384-well plate.
-
Add PRDM9 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the H3 peptide substrate and SAM.
-
-
Reaction Incubation and Termination :
-
Incubate the reaction mixture at room temperature for the desired time.
-
Terminate the reaction by adding a detection reagent mix (e.g., containing a europium-labeled anti-H3K4me3 antibody and a streptavidin-allophycocyanin acceptor).
-
-
Data Acquisition and Analysis :
-
Incubate the plate with detection reagents for 1-2 hours at room temperature.
-
Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
Cellular H3K4 Trimethylation Assay (HEK293T cells)
This protocol outlines a method to assess the ability of this compound to inhibit PRDM9-mediated H3K4 trimethylation in a cellular context.
-
Cell Culture and Transfection :
-
Culture HEK293T cells in appropriate media (e.g., DMEM with 10% FBS).
-
Co-transfect cells with plasmids expressing full-length PRDM9 and a histone H3 variant.
-
-
Compound Treatment :
-
After 24 hours of transfection, treat the cells with serial dilutions of this compound or control compounds.
-
Incubate the cells for an additional 24-48 hours.
-
-
Histone Extraction :
-
Harvest the cells and lyse them to isolate nuclei.
-
Extract histones from the nuclei using an acid extraction method.
-
-
Western Blot Analysis :
-
Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis :
-
Quantify the band intensities for H3K4me3 and the loading control.
-
Normalize the H3K4me3 signal to the loading control and calculate the percent inhibition at each compound concentration relative to the vehicle-treated control.
-
Determine the cellular IC50 value from the dose-response curve.
-
Caption: General experimental workflows for this compound characterization.
In Vivo Effects
In mouse spermatocytes, treatment with this compound has been shown to induce meiotic defects.[7] These defects include non-homologous synapsis and failed pairing of homologous chromosomes during prophase I, phenocopying observations in Prdm9 knockout mice.[3] This demonstrates the in vivo activity of this compound and its utility in studying PRDM9 function in organismal systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to PRDM9 Function and its Inhibition by MRK-740
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRDM9 is a critical histone methyltransferase that plays a pivotal role in meiosis by defining the locations of genetic recombination hotspots. Its activity is essential for proper chromosome pairing and segregation, and its dysregulation has been implicated in genomic instability and oncogenesis. This technical guide provides a comprehensive overview of PRDM9's function, the molecular mechanisms of its action, and a detailed analysis of its potent and selective inhibitor, MRK-740. This document is intended to serve as a valuable resource for researchers in the fields of meiosis, epigenetics, and drug discovery, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.
The Core Function of PRDM9 in Meiotic Recombination
PRDM9, a member of the PR domain-containing family of proteins, is a sequence-specific DNA-binding histone methyltransferase.[1] Its primary role is to orchestrate the initiation of meiotic recombination at specific genomic locations known as hotspots.[2] This function is critical for generating genetic diversity and ensuring the faithful segregation of homologous chromosomes during meiosis.[3]
Domain Architecture and Molecular Mechanism
PRDM9 possesses a unique multi-domain architecture that is central to its function:[1][2]
-
C-terminal Zinc Finger (ZF) Array: This domain is responsible for recognizing and binding to specific DNA sequence motifs, thereby tethering PRDM9 to nascent recombination hotspots.[1][4] The ZF array is highly polymorphic, which accounts for the variability in recombination hotspot locations observed between individuals and species.[5]
-
PR/SET Domain: This domain harbors the intrinsic histone methyltransferase activity.[6] Upon DNA binding, the PR/SET domain catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3) and lysine 36 (H3K36me3) on adjacent nucleosomes.[1][7][8]
-
KRAB and SSXRD Domains: Located at the N-terminus, these domains are involved in protein-protein interactions, facilitating the recruitment of other components of the recombination machinery.[9][10]
The trimethylation of H3K4 and H3K36 by PRDM9 creates a specific chromatin signature that marks the location for the initiation of recombination.[7] This epigenetic mark is recognized by the cellular machinery responsible for inducing programmed DNA double-strand breaks (DSBs), a prerequisite for homologous recombination.[2] In the absence of PRDM9, DSBs are directed to other genomic features, such as gene promoters, which can lead to genomic instability.[6]
Signaling and Interaction Pathway
The action of PRDM9 is a highly regulated process involving interactions with a network of other proteins. After binding to DNA and methylating histones, PRDM9's KRAB domain recruits a complex of proteins, including CXXC1, EWSR1, EHMT2, and CDYL.[9] This complex is thought to tether the recombination hotspot to the chromosomal axis, bringing it into proximity with the machinery that catalyzes DSB formation, including the SPO11 protein.[4][9]
PRDM9 signaling pathway leading to DSB formation.
This compound: A Potent and Selective PRDM9 Inhibitor
This compound is a chemical probe that has been identified as a potent, selective, and cell-active inhibitor of PRDM9.[11][12] It serves as an invaluable tool for studying the physiological and pathological functions of PRDM9.
Mechanism of Action
This compound acts as a substrate-competitive inhibitor of PRDM9's histone methyltransferase activity.[13] Its binding to the PRDM9 catalytic site is dependent on the presence of the cofactor S-adenosylmethionine (SAM), indicating an uncompetitive binding pattern with respect to SAM.[8] This SAM-dependent, peptide-competitive mechanism of inhibition is a distinguishing feature of this compound.[8] The binding of this compound to PRDM9 has been confirmed through various biophysical methods, including surface plasmon resonance (SPR).[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vivo binding of PRDM9 reveals interactions with noncanonical genomic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovered.ed.ac.uk [discovered.ed.ac.uk]
- 5. A map of human PRDM9 binding provides evidence for novel behaviors of PRDM9 and other zinc-finger proteins in meiosis | eLife [elifesciences.org]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to MRK-740: A Potent and Selective PRDM9 Inhibitor
This technical guide provides a comprehensive overview of the chemical probe MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of biological processes mediated by PRDM9.
Chemical Structure and Properties
This compound is a small molecule inhibitor designed for high-potency and selective targeting of PRDM9.[1][2] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-9-(2-methyl-4-pyridinyl)-1,4,9-triazaspiro[5.5]undecane | [3] |
| CAS Number | 2387510-80-5 | [1][3] |
| Molecular Formula | C₂₅H₃₂N₆O₃ | [3] |
| Molecular Weight | 464.6 g/mol | [3] |
| SMILES | CC1=CC(N2CCC3(CN(C4=NC(C5=CC(OC)=CC(OC)=C5)=NO4)CCN3C)CC2)=CC=N1 | [3][4] |
| InChI | InChI=1S/C25H32N6O3/c1-18-13-20(5-8-26-18)30-9-6-25(7-10-30)17-31(12-11-29(25)2)24-27-23(28-34-24)19-14-21(32-3)16-22(15-19)33-4/h5,8,13-16H,6-7,9-12,17H2,1-4H3 | [3][4] |
| InChIKey | NZYTZRHHBAJPKN-UHFFFAOYSA-N | [3][4] |
| Solubility | DMSO: 1-10 mg/mL (Sparingly soluble)Acetonitrile: 0.1-1 mg/mL (Slightly soluble) | [3] |
| Storage | Store at -20°C | [2][3] |
| Stability | ≥ 4 years at -20°C | [3] |
Biological Activity and Selectivity
This compound acts as a potent, selective, and substrate-competitive inhibitor of PRDM9 histone methyltransferase.[1][4] Its primary mechanism of action involves the inhibition of PRDM9-mediated trimethylation of histone H3 at lysine 4 (H3K4me3).[2]
| Parameter | Value | Species | Assay Conditions | Reference |
| IC₅₀ (PRDM9) | 80 ± 16 nM | in vitro methylation assay | [1][5][6] | |
| IC₅₀ (PRDM9) | 85 nM | in vitro methylation of H3K4 | [4] | |
| IC₅₀ (Cellular H3K4me3) | 0.8 µM | Human (HEK293T) | Inhibition of PRDM9-dependent H3K4 trimethylation | [1][2][4] |
| Kd (PRDM9) | 87 ± 5 nM | Surface Plasmon Resonance (SPR) | [7] | |
| kon | 1.2 ± 0.1 x 10⁶ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [7] | |
| koff | 0.1 ± 0.01 s⁻¹ | Surface Plasmon Resonance (SPR) | [7] |
This compound demonstrates high selectivity for PRDM9 over other histone methyltransferases.[4] A negative control compound, This compound-NC , which has the methyl pyridine moiety replaced by a phenyl group, is available and shows significantly reduced activity against PRDM9 (IC₅₀ > 100 µM).[4][8]
Signaling Pathway and Mechanism of Action
This compound functions by directly inhibiting the catalytic activity of PRDM9, a key enzyme in the epigenetic regulation of meiotic recombination. The diagram below illustrates the simplified signaling pathway affected by this compound.
Caption: Mechanism of this compound action on the PRDM9 signaling pathway.
Experimental Protocols
In Vitro PRDM9 Inhibition Assay
This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound on PRDM9 methyltransferase activity.
Caption: Workflow for the in vitro PRDM9 inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., containing DMSO). Prepare a reaction mixture containing recombinant PRDM9 enzyme, biotinylated histone H3 (1-25) peptide substrate, and the methyl donor S-adenosylmethionine (SAM).
-
Incubation: Add the this compound dilutions to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the level of H3K4 trimethylation. This can be achieved using various methods, such as AlphaLISA technology, which utilizes acceptor beads conjugated to an anti-H3K4me3 antibody.
-
Data Analysis: Measure the signal and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Cellular H3K4 Trimethylation Assay
This protocol describes the assessment of this compound's effect on PRDM9-mediated H3K4 trimethylation in a cellular context.
Caption: Workflow for the cellular H3K4 trimethylation assay.
Detailed Steps:
-
Cell Culture and Transfection: Culture a suitable cell line, such as HEK293T, and transfect with a plasmid expressing PRDM9.[9]
-
Compound Treatment: Treat the transfected cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) for a specified period (e.g., 24 hours).[1]
-
Histone Extraction: Lyse the cells and perform histone extraction using an appropriate method (e.g., acid extraction).
-
Western Blot Analysis: Separate the extracted histones by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for H3K4me3 and a loading control antibody (e.g., total Histone H3).
-
Quantification and Analysis: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands. Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal. Plot the relative H3K4me3 levels against the this compound concentration to determine the cellular IC₅₀.
Cell Viability Assay
To assess the cytotoxicity of this compound, a cell viability assay can be performed.
Detailed Steps:
-
Cell Seeding: Seed cells (e.g., HEK293T or MCF7) in a multi-well plate at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound and the negative control, this compound-NC.[8] A vehicle control (e.g., DMSO) should also be included.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours to 5 days).[8][9]
-
Viability Measurement: Measure cell viability using a suitable method, such as the IncuCyte™ ZOOM live-cell imaging system to monitor cell proliferation or a colorimetric assay like MTT or MTS.[9]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and plot it against the compound concentration.
In Vivo Studies
This compound has been shown to induce meiotic defects in mouse spermatocytes, similar to those observed in Prdm9 knockout mice.[3][8] This suggests that this compound can effectively inhibit PRDM9 function in an in vivo setting.
Off-Target Profile
A screen of this compound against a panel of 108 enzymes and receptors at 10 µM showed significant binding (>50%) to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors.[5] However, subsequent functional assays revealed no significant agonist or antagonist activity at the adrenergic, histamine, or muscarinic receptors, with some potential weak agonistic activity at the Opiate µ receptor.[5]
Conclusion
This compound is a valuable chemical probe for studying the biological roles of PRDM9. Its high potency, selectivity, and demonstrated cellular and in vivo activity, along with the availability of a well-characterized negative control, make it an excellent tool for elucidating the functions of PRDM9 in meiosis, and its potential aberrant roles in diseases such as cancer.[6] Researchers using this compound should consider its off-target profile at higher concentrations and always include the negative control this compound-NC in their experiments for robust and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Role of MRK-740 in Meiosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of MRK-740, a potent and selective chemical probe, in the process of meiosis. By targeting the histone methyltransferase PRDM9, this compound serves as a critical tool for elucidating the molecular mechanisms governing meiotic recombination and chromosome dynamics. This document details the mechanism of action of this compound, its impact on meiotic progression, and the experimental methodologies used to characterize its function.
Introduction to this compound and its Target, PRDM9
This compound is a small molecule inhibitor of PRDM9 (PR Domain-containing 9), a key protein in initiating meiotic recombination in many vertebrates.[1][2] PRDM9 is a histone methyltransferase that establishes recombination hotspots by catalyzing the trimethylation of histone H3 on lysines 4 and 36 (H3K4me3 and H3K36me3).[1][2] This epigenetic modification is crucial for the recruitment of the machinery that initiates DNA double-strand breaks (DSBs), a prerequisite for homologous recombination. Attenuation of PRDM9 activity leads to impaired DSB formation and incorrect pairing of homologous chromosomes, ultimately causing meiotic arrest.[1][2]
This compound acts as a SAM-dependent peptide-competitive inhibitor of PRDM9, binding to the substrate-binding pocket and preventing the methylation of histone H3.[2] Its high potency and selectivity make it an invaluable tool for studying the specific roles of PRDM9 in meiosis and for exploring potential therapeutic applications related to fertility and diseases associated with aberrant PRDM9 function.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against PRDM9 has been quantified both in biochemical assays and in cellular contexts. The following tables summarize the key quantitative data.
| Parameter | Value | Description | Reference |
| Biochemical IC50 | 80 ± 16 nM | The half-maximal inhibitory concentration of this compound against the methyltransferase activity of purified PRDM9 protein. | [1] |
| Cellular IC50 | 0.8 ± 0.1 µM | The half-maximal inhibitory concentration of this compound on PRDM9-dependent H3K4 trimethylation in a cellular context (HEK293T cells). |
The PRDM9 Signaling Pathway in Meiotic Recombination
PRDM9 plays a central role in the initiation of meiotic recombination. Its activity is a critical upstream event that dictates the landscape of genetic exchange. The following diagram illustrates the signaling pathway of PRDM9 and the point of intervention by this compound.
Caption: PRDM9 signaling pathway in meiotic recombination.
Experimental Protocols
The following sections detail the key experimental methodologies used to investigate the role of this compound in meiosis.
In Vivo Inhibition of PRDM9 in Mouse Spermatocytes
To study the effects of this compound on meiosis in a physiological context, direct injection into the seminiferous tubules of mice is performed. This bypasses the blood-testis barrier and allows for the direct delivery of the inhibitor to meiotic cells.
Protocol:
-
Animal Preparation: Adult male mice are anesthetized according to approved institutional animal care and use committee protocols.
-
Surgical Procedure: A small incision is made in the scrotum to expose the testis. The efferent ductules are visualized under a dissecting microscope.
-
Microinjection: A solution of this compound (or a vehicle control, such as this compound-NC) is drawn into a fine glass micropipette. The pipette is inserted into the efferent ductules, and the solution is slowly injected to fill the seminiferous tubules.
-
Post-operative Care: The incision is sutured, and the animal is allowed to recover.
-
Sample Collection: At desired time points post-injection (e.g., 10-12 days to allow for meiotic progression), the testes are harvested.
-
Spermatocyte Spreads: The seminiferous tubules are dissected, and spermatocytes are released and spread onto microscope slides for cytological analysis.
Immunofluorescence Staining of Synaptonemal Complex Proteins
To visualize the effects of this compound on chromosome synapsis, immunofluorescence staining for synaptonemal complex (SC) proteins, such as SYCP1 and SYCP3, is performed on spermatocyte spreads.
Protocol:
-
Fixation: Spermatocyte spreads are fixed in 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilization: The slides are washed with PBS and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating the slides in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: The slides are incubated with primary antibodies against SC proteins (e.g., rabbit anti-SYCP3 and mouse anti-SYCP1) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: The slides are washed three times with PBS.
-
Secondary Antibody Incubation: The slides are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: The slides are washed three times with PBS, counterstained with DAPI to visualize DNA, and mounted with an anti-fade mounting medium.
-
Microscopy: The slides are imaged using a fluorescence microscope.
The following diagram illustrates a typical workflow for an immunofluorescence experiment to assess meiotic defects.
Caption: Experimental workflow for immunofluorescence analysis.
Meiotic Defects Observed with this compound Treatment
Treatment of spermatocytes with this compound leads to meiotic defects that are consistent with the loss of PRDM9 function. These defects are primarily observed during prophase I and include:
-
Failed Pairing of Homologous Chromosomes: The homologous chromosomes are unable to align properly.
-
Non-homologous Synapsis: The synaptonemal complex, a protein structure that mediates synapsis, forms between non-homologous chromosomes.
These defects ultimately lead to meiotic arrest at the pachytene stage of prophase I, resulting in a failure to produce viable gametes.
Conclusion
This compound is a powerful and specific inhibitor of PRDM9, providing an essential tool for dissecting the intricate processes of meiotic recombination. Its use has confirmed the critical role of PRDM9 in establishing recombination hotspots and ensuring the fidelity of homologous chromosome pairing and synapsis. The detailed methodologies and understanding of the PRDM9 signaling pathway presented in this guide will aid researchers, scientists, and drug development professionals in further exploring the complexities of meiosis and its potential therapeutic targets.
References
MRK-740: A Potent and Selective Chemical Probe for PRDM9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PRDM9 (PR domain containing 9) is a histone methyltransferase that plays a critical role in meiosis by defining the locations of recombination hotspots.[1][2] It catalyzes the trimethylation of histone H3 at both lysine 4 (H3K4me3) and lysine 36 (H3K36me3).[3] Dysregulation of PRDM9 has been implicated in genomic instability and oncogenesis, making it a compelling target for therapeutic intervention.[4] This document provides a comprehensive technical overview of MRK-740, a potent and selective chemical probe for PRDM9, designed to facilitate its use in research and drug discovery. A closely related inactive control compound, this compound-NC, is also described.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, this compound-NC.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) |
| This compound | PRDM9 | Enzymatic (SPA) | 80 ± 16[4] | 87 ± 5[6] | 1.2 ± 0.1 x 10⁶[6] | 0.1 ± 0.01[6] |
| This compound-NC | PRDM9 | Enzymatic (SPA) | > 100,000[7] | - | - | - |
| This compound | PRDM7 | Enzymatic (SPA) | 45,000 ± 7,000[8] | - | - | - |
Table 2: Cellular Activity and Selectivity
| Compound | Cell Line | Assay | Cellular IC50 (µM) | Notes |
| This compound | HEK293T | H3K4 Trimethylation | 0.8[9] | Reduces PRDM9-dependent trimethylation.[9] |
| This compound | MCF7 | H3K4 Trimethylation | Equipotent to HEK293T[8] | - |
| This compound-NC | HEK293T | H3K4 Trimethylation | No inhibition up to 10 µM[10] | - |
Table 3: Off-Target Selectivity
| Compound | Screening Panel | Concentration | Key Findings |
| This compound | 32 Methyltransferases | 1 µM and 10 µM | PRDM9 was the only methyltransferase significantly inhibited.[11] |
| This compound | 108 Enzymes and Receptors (Eurofins) | 10 µM | Showed >50% binding to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors, but no significant functional activity on the first three. Potential agonistic activity at the Opiate µ receptor.[11] |
Experimental Protocols
PRDM9 Enzymatic Assay (Scintillation Proximity Assay - SPA)
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated histone H3 peptide substrate by PRDM9.
Materials:
-
PRDM9 enzyme
-
Biotinylated H3 (1-25) peptide substrate
-
[³H]-SAM
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT
-
Stop Solution: 5 M Guanidine Hydrochloride
-
Streptavidin-coated SPA beads
-
384-well assay plates
Procedure:
-
Add 2 µL of this compound or control compound in DMSO to the wells of a 384-well plate.
-
Add 10 µL of PRDM9 enzyme in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mix of biotinylated H3 peptide and [³H]-SAM in assay buffer.
-
Incubate for the desired reaction time.
-
Stop the reaction by adding 5 µL of stop solution.
-
Add 10 µL of a suspension of streptavidin-coated SPA beads.
-
Incubate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity using a scintillation counter.
Surface Plasmon Resonance (SPR) Binding Assay
SPR is used to determine the binding kinetics (kon and koff) and affinity (Kd) of this compound to PRDM9.
Materials:
-
Biacore T200 instrument
-
SA sensor chip
-
Biotinylated PRDM9 (amino acids 195-415)
-
Running Buffer: 1x HBS-EP buffer with 0.5% DMSO and 350 µM SAM
-
This compound serial dilutions
Procedure:
-
Immobilize biotinylated PRDM9 on a streptavidin-conjugated SA sensor chip to a level of approximately 5700 response units (RU).[6]
-
Use a flow rate of 75 µL/min.[6]
-
Perform a single cycle kinetic experiment by injecting a series of increasing concentrations of this compound (up to 1 µM) over the chip surface.[6]
-
Set the contact time to 60 seconds and the dissociation time to 120 seconds.[6]
-
Regenerate the surface between cycles if necessary.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine kon, koff, and Kd.[6]
Cellular H3K4 Trimethylation Assay
This western blot-based assay measures the ability of this compound to inhibit PRDM9-mediated H3K4 trimethylation in a cellular context.
Materials:
-
HEK293T cells
-
Plasmids: H3-GFP and PRDM9-FLAG
-
Transfection reagent
-
This compound and this compound-NC
-
Lysis buffer
-
Primary antibodies: anti-H3K4me3, anti-GFP, anti-FLAG
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Co-transfect HEK293T cells with H3-GFP and PRDM9-FLAG plasmids.[10]
-
After transfection, treat the cells with varying concentrations of this compound or this compound-NC for 20 hours.[10]
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K4me3, GFP (as a control for exogenous H3), and FLAG (as a control for PRDM9 expression).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize the H3K4me3 signal to the GFP signal.
Visualizations
PRDM9 Signaling Pathway
Caption: PRDM9 binds to DNA hotspots and methylates Histone H3, leading to recombination.
This compound Mechanism of Action
Caption: this compound is a SAM-dependent, substrate-competitive inhibitor of PRDM9.
Experimental Workflow: Cellular Assay
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. Interrogating PR/SET domains for the ability to bind SAH – openlabnotebooks.org [openlabnotebooks.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Structural Genomics Consortium [thesgc.org]
The Biological Effects of PRDM9 Inhibition by MRK-740: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRDM9 (PR/SET Domain 9) is a meiosis-specific histone H3 lysine 4 (H3K4) and lysine 36 (H3K36) methyltransferase that plays a critical role in defining the locations of meiotic recombination hotspots in many species, including humans and mice.[1][2][3] Its activity is essential for the proper initiation of homologous recombination, a process vital for genetic diversity and accurate chromosome segregation.[4] Aberrant PRDM9 expression has also been linked to oncogenesis and genomic instability.[1] MRK-740 is a potent, selective, and cell-active chemical probe that acts as a substrate-competitive inhibitor of PRDM9.[1][5] This document provides a comprehensive technical overview of the biological consequences of PRDM9 inhibition using this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the downstream effects on meiotic processes.
Introduction to PRDM9 and Its Function
PRDM9 is a multi-domain protein consisting of a KRAB domain, a PR/SET domain responsible for its methyltransferase activity, and a C-terminal array of zinc fingers that recognizes and binds to specific DNA sequences.[3][6] The process of meiotic recombination is initiated when the PRDM9 zinc finger array binds to its target DNA motifs, which become the sites of recombination hotspots.[7] Following binding, the PR/SET domain catalyzes the trimethylation of H3K4 (H3K4me3) and H3K36me3 on nearby nucleosomes.[8][9] This histone modification creates a specific chromatin environment that is recognized by the machinery responsible for initiating DNA double-strand breaks (DSBs), the first step in recombination.[3] The KRAB domain further recruits other proteins, such as CXXC1 and EWSR1, to tether these hotspots to the chromosomal axis, ensuring proper DSB formation and repair.[6] Attenuation of PRDM9 activity leads to impaired DSB formation and incorrect pairing of homologous chromosomes, which can result in meiotic arrest and infertility.[1][3]
This compound: A Chemical Probe for PRDM9
This compound has been identified as a potent and selective inhibitor of PRDM9.[1] It operates through a SAM-dependent, substrate-competitive mechanism, binding to the substrate-binding pocket of the PRDM9 enzyme.[1][10] A structurally similar but inactive compound, this compound-NC, serves as an ideal negative control for experiments.[1] The availability of this chemical probe allows for the acute and reversible inhibition of PRDM9, enabling detailed studies of its roles in meiosis and disease.
Quantitative Data on this compound Activity
The efficacy, potency, and selectivity of this compound have been characterized through various in vitro and cellular assays. The key quantitative data are summarized below.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Target | Notes |
| IC₅₀ | 80 ± 16 nM[1][11] | PRDM9 | In vitro methyltransferase activity assay. |
| IC₅₀ (Control) | > 100 µM[12] | PRDM9 | Inactive control compound this compound-NC. |
| Binding Affinity (Kd) | 87 ± 5 nM[10] | PRDM9 | Determined by Surface Plasmon Resonance (SPR). |
| Association Rate (kon) | 1.2 ± 0.1 x 10⁶ M⁻¹s⁻¹[10] | PRDM9 | Determined by SPR. |
| Dissociation Rate (koff) | 0.1 ± 0.01 s⁻¹[10] | PRDM9 | Determined by SPR. |
Table 2: Cellular Activity and Selectivity of this compound
| Parameter | Value | Cell Line | Notes |
| Cellular IC₅₀ | 0.8 ± 0.1 µM[13] | HEK293T | Inhibition of PRDM9-dependent H3K4 trimethylation. |
| Recommended Cellular Conc. | Up to 3 µM[11] | General | - |
| Toxicity (HEK293T) | No effect at 3 µM[14] | HEK293T | 24-hour treatment. Some toxicity observed at 10 µM.[14] |
| Toxicity (MCF7) | Minimal impact at 10 µM[15] | MCF7 | 5-day proliferation assay.[15] |
| Selectivity Profile | Selective over 32 other methyltransferases.[11] | - | At 1 µM and 10 µM concentrations. |
| Off-Target Binding | Adrenergic α2B, Histamine H3, Muscarinic M2, Opiate µ receptors (>50% binding at 10 µM).[11] | - | No significant functional activity, except potential agonism at Opiate µ receptor.[11] |
Signaling Pathways and Mechanisms of Action
PRDM9-Mediated Initiation of Meiotic Recombination
PRDM9 initiates recombination by binding to DNA and modifying local chromatin. This process involves multiple protein domains and interactions. Inhibition by this compound directly blocks the catalytic step of histone methylation.
Caption: PRDM9 signaling pathway for meiotic recombination initiation and its inhibition by this compound.
Mechanism of this compound Inhibition
This compound acts as a substrate-competitive inhibitor, occupying the binding pocket for the histone H3 peptide substrate. Its binding is dependent on the presence of the cofactor S-adenosylmethionine (SAM).
Caption: Competitive inhibition mechanism of this compound on the PRDM9 enzyme.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound.
Protocol 1: In Vitro PRDM9 Methyltransferase Activity Assay
This assay quantifies the enzymatic activity of PRDM9 and its inhibition by this compound.
-
Reaction Mixture: Prepare a reaction buffer containing recombinant PRDM9 enzyme, the cofactor S-adenosylmethionine (SAM), and a biotinylated Histone H3 (1-25) peptide substrate.[15]
-
Inhibitor Addition: Add varying concentrations of this compound or the negative control (this compound-NC), typically dissolved in DMSO.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the methylation reaction to proceed.
-
Detection: The reaction product, methylated H3 peptide, is typically detected using a homogenous assay format, such as AlphaLISA or TR-FRET. This involves adding acceptor beads conjugated to an antibody specific for H3K4me3.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and plot it against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cellular H3K4me3 Inhibition Assay
This cell-based assay validates the ability of this compound to inhibit PRDM9 in a cellular context.
-
Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Co-transfect the cells with plasmids encoding PRDM9-FLAG and Histone H3-GFP.[13] A catalytically dead PRDM9 mutant (e.g., Y357S) can be used as a negative control.[13]
-
Compound Treatment: After transfection (e.g., 24 hours), treat the cells with a range of concentrations of this compound or this compound-NC for a set duration (e.g., 20-24 hours).[13]
-
Cell Lysis and Western Blotting: Lyse the cells and separate proteins by SDS-PAGE. Transfer proteins to a membrane and probe with primary antibodies against H3K4me3, FLAG (for PRDM9), and GFP (for H3). Use appropriate secondary antibodies for detection.
-
Quantification: Quantify the band intensities for H3K4me3 and normalize to the GFP signal.[13]
-
Data Analysis: Plot the normalized H3K4me3 signal against the inhibitor concentration to determine the cellular IC₅₀.
Protocol 3: In Vivo Inhibition in Mouse Spermatocytes
This protocol assesses the biological effect of PRDM9 inhibition on meiosis in vivo.
-
Animal Model: Use adult male mice.
-
Compound Administration: To circumvent the blood-testis barrier, deliver this compound or the vehicle control directly into the testes via microinjection.[15]
-
Tissue Collection: Collect testes at specific time points after injection.
-
Meiotic Spread Preparation: Prepare chromosome spreads from spermatocytes isolated from the seminiferous tubules.
-
Immunofluorescence Staining: Stain the chromosome spreads with antibodies against key meiotic proteins, such as SYCP3 (a component of the synaptonemal complex) and γH2AX (a marker for DNA double-strand breaks), to visualize chromosome pairing and meiotic progression.
-
Microscopy and Analysis: Analyze the stained spreads using fluorescence microscopy. Quantify meiotic defects, such as non-homologous synapsis or failed chromosome pairing, in treated versus control animals.[15]
Caption: A typical experimental workflow for characterizing a PRDM9 inhibitor like this compound.
Biological Consequences of PRDM9 Inhibition
Inhibition of PRDM9's methyltransferase activity by this compound leads to significant downstream biological effects, primarily related to meiosis.
-
Reduction of H3K4me3 at Hotspots: The most direct effect is the dose-dependent reduction of H3K4 trimethylation at endogenous PRDM9 target loci.[1][14]
-
Impairment of Meiosis: In mouse spermatocytes treated with this compound, researchers observed significant meiotic defects. These include the failure of homologous chromosomes to pair correctly and instances of non-homologous synapsis.[15] These phenotypes closely resemble those seen in Prdm9 knockout mice, which exhibit meiotic arrest and sterility.[15]
-
Impaired Double-Strand Break (DSB) Formation: By preventing the histone modifications that signal for DSB machinery, PRDM9 inhibition is expected to alter the landscape of meiotic DSBs, leading to their mislocalization or reduction.[1][3]
Conclusion and Future Directions
This compound is an invaluable tool for the study of PRDM9 biology. The data clearly demonstrate its potency and selectivity as an inhibitor of PRDM9's methyltransferase activity, both in vitro and in cells. Its use has confirmed that the catalytic activity of PRDM9 is essential for the proper pairing of homologous chromosomes during meiosis. Future research using this compound could further explore the role of PRDM9 in contexts outside of meiosis, such as its reported aberrant expression in certain cancers, and could aid in the development of therapeutics targeting PRDM-family methyltransferases.
References
- 1. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | PRDM9 binds recombination hotspot motifs in DNA [reactome.org]
- 3. PRDM9 and its role in genetic recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRDM9 is a Major Determinant of Meiotic Recombination Hotspots in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRDM9 interactions with other proteins provide a link between recombination hotspots and the chromosomal axis in meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse PRDM9 DNA-Binding Specificity Determines Sites of Histone H3 Lysine 4 Trimethylation for Initiation of Meiotic Recombination | PLOS Biology [journals.plos.org]
- 8. Interrogating the Functions of PRDM9 Domains in Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A map of human PRDM9 binding provides evidence for novel behaviors of PRDM9 and other zinc-finger proteins in meiosis | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. This compound | Structural Genomics Consortium [thesgc.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MRK-740 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-740 is a potent and selective chemical probe that acts as a substrate-competitive inhibitor of PRDM9, a histone methyltransferase.[1][2] PRDM9 plays a crucial role in meiosis by catalyzing the trimethylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark for initiating meiotic recombination.[3][4] Dysregulation of PRDM9 has been implicated in genomic instability and oncogenesis.[3][4] this compound provides a valuable tool for investigating the biological functions and pathological roles of PRDM9 in cellular contexts.[5]
These application notes provide detailed protocols for utilizing this compound in cell-based assays to probe PRDM9 activity. A negative control compound, this compound-NC, is available and recommended for use in parallel to distinguish on-target from off-target effects.[2][5]
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Target | Value | Assay Condition |
| IC50 (in vitro) | PRDM9 | 80 ± 16 nM | Biochemical assay with biotinylated H3 (1-25) peptide substrate.[3][5] |
| IC50 (in cells) | PRDM9 | 0.8 µM | Inhibition of H3K4 trimethylation in HEK293T cells.[1][2][6] |
| Kd | PRDM9 | 87 ± 5 nM | Surface Plasmon Resonance (SPR) in the presence of 350 µM SAM.[7] |
Table 2: Selectivity and Cytotoxicity of this compound
| Parameter | Cell Line | Value | Comments |
| Selectivity | --- | >100-fold | Over other histone methyltransferases.[2] |
| Cytotoxicity | HEK293T | Some toxicity observed at 10 µM after 24h.[1][8] | Recommended to use up to 3 µM for cellular assays.[2][9] |
| Cytotoxicity | MCF7 | Minimal impact on viability at 10 µM in a 5-day proliferation assay.[5] | This compound is an equipotent inhibitor of H3K4 methylation in MCF7 cells.[5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PRDM9 signaling pathway and the experimental workflow for the this compound cell-based assay.
Caption: PRDM9 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for the this compound cell-based assay.
Experimental Protocols
Protocol 1: Cell-Based Assay for PRDM9 Inhibition in HEK293T Cells
This protocol details the investigation of this compound's effect on PRDM9-mediated H3K4 trimethylation in a cellular context.
Materials:
-
HEK293T cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Plasmids: PRDM9-FLAG and H3-GFP (optional, for overexpression studies)[4][8]
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
This compound-NC (negative control)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3, anti-Histone H3, anti-FLAG (if transfecting), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection or treatment.
-
-
Transfection (for overexpression studies):
-
Compound Treatment:
-
Prepare stock solutions of this compound and this compound-NC in DMSO.
-
Dilute the compounds to the desired final concentrations in culture medium. A concentration range of 0.1 to 10 µM is recommended.[8] Include a DMSO vehicle control.
-
Add the compound-containing medium to the cells.
-
-
Incubation:
-
Incubate the cells for 20-24 hours at 37°C and 5% CO2.[8]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-H3K4me3, anti-Histone H3, anti-FLAG, and a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for H3K4me3 and normalize to the total Histone H3 signal and the loading control.
-
Compare the levels of H3K4me3 in this compound-treated cells to the vehicle and this compound-NC-treated controls.
-
Protocol 2: Cell Viability Assay
This protocol is to be run in parallel with the primary assay to assess the cytotoxicity of this compound.
Materials:
-
Cells (e.g., HEK293T or MCF7)
-
Culture medium
-
96-well plates
-
This compound and this compound-NC
-
DMSO
-
Cell viability reagent (e.g., MTT, or a commercial kit like CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Incubation:
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of viable cells at each compound concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. PRDM9 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for the Use of MRK-740 in Cell Culture
These application notes provide detailed protocols and guidelines for utilizing MRK-740, a potent and selective chemical probe for the histone methyltransferase PRDM9, in a variety of cell culture-based experiments.
Introduction
This compound is a potent, selective, and cell-active inhibitor of PR/SET domain 9 (PRDM9), a histone methyltransferase responsible for trimethylating histone H3 on lysine 4 (H3K4me3) and lysine 36 (H3K36me3).[1][2] PRDM9's expression is typically restricted to germ cells, where it plays a crucial role in meiosis by defining the locations of DNA double-strand breaks.[1][2] There is also growing evidence linking the aberrant expression of PRDM9 to oncogenesis and genomic instability.[1][2]
This compound acts as a substrate-competitive inhibitor, binding to the substrate-binding pocket of PRDM9 in a manner that is dependent on the cofactor S-adenosylmethionine (SAM).[1] This specific mechanism of action makes it a valuable tool for investigating the cellular functions of PRDM9. In cellular assays, this compound effectively inhibits H3K4 methylation at endogenous PRDM9 target loci.[1][3] For robust experimental design, it is recommended to use this compound in conjunction with its structurally similar but inactive negative control compound, this compound-NC.[1][4]
Product Information and Storage
| Property | Value |
| Chemical Name | 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-9-(2-methyl-4-pyridinyl)-1,4,9-triazaspiro[5.5]undecane |
| CAS Number | 2387510-80-5[5] |
| Molecular Formula | C₂₅H₃₂N₆O₃[5] |
| Molecular Weight | 464.6 g/mol [5] |
| Purity | ≥98% |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), slightly soluble in Acetonitrile (0.1-1 mg/ml)[5] |
| Storage | Store powder at -20°C. Stock solutions in DMSO can be stored at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
Data Presentation: Potency and Cellular Effects
The following table summarizes the key quantitative data for this compound from biochemical and cellular assays.
| Parameter | Cell Line/System | Value | Notes |
| IC₅₀ (in vitro) | Biochemical assay | 80 - 85 nM[1][3][6] | Inhibition of PRDM9 histone methyltransferase activity. |
| IC₅₀ (cellular) | HEK293T | 0.8 µM[3][5][7] | Inhibition of PRDM9-dependent H3K4 trimethylation. |
| IC₅₀ (cellular) | MCF7 | Equipotent to HEK293T[3][4] | Inhibition of H3K4 methylation. |
| Recommended Concentration | General cellular use | Up to 3 µM[6][8] | At 3 µM, no effect on HEK293T cell growth was observed after 24 hours.[3][7] |
| Cell Viability | HEK293T | Some toxicity at 10 µM after 24h.[3][7] | Cytotoxicity observed at 10 µM after 4 days.[7] |
| Cell Viability | MCF7 | Minimal impact at 10 µM in a 5-day assay.[4] | - |
| Negative Control (this compound-NC) IC₅₀ | Biochemical assay | > 100 µM[6] | Shows no significant inhibition of PRDM9. |
Experimental Protocols
4.1. Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution of this compound for use in cell culture.
-
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the molecular weight (464.6 g/mol ), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Calculation Example for 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 464.6 g/mol ) / 0.01 mol/L * 1,000,000 = 215.2 µL
-
-
Add the calculated volume of sterile DMSO to the vial.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if precipitation occurs.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
4.2. General Protocol for Treating Cells with this compound
-
Objective: To treat cultured cells with this compound to assess its effect on a biological process.
-
Materials:
-
Cultured cells of interest (e.g., HEK293T, MCF7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
This compound-NC stock solution (for negative control)
-
Vehicle control (DMSO)
-
-
Protocol:
-
Plate cells at a desired density and allow them to adhere and grow overnight.
-
The next day, prepare serial dilutions of this compound and this compound-NC in complete culture medium. A common starting concentration range is 0.1 µM to 10 µM.
-
Important: Ensure the final concentration of the vehicle (DMSO) is consistent across all treatments (including the vehicle-only control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound, this compound-NC, or vehicle control.
-
Incubate the cells for the desired period (e.g., 20-24 hours for inhibition of H3K4me3, or longer for phenotypic assays).[7]
-
After incubation, proceed with downstream analysis, such as cell lysis for Western blotting, cell viability assays, or chromatin immunoprecipitation (ChIP).
-
4.3. Western Blotting to Detect Inhibition of H3K4 Trimethylation
-
Objective: To confirm the inhibitory activity of this compound in cells by measuring the levels of H3K4me3.
-
Protocol:
-
Treat cells with this compound, this compound-NC, and vehicle control as described in Protocol 4.2.
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Alternatively, perform histone extraction using an acid extraction protocol for cleaner results.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me3 overnight at 4°C.
-
Also, probe a separate membrane or strip the original one to incubate with a primary antibody for total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative reduction in H3K4me3 levels in this compound-treated samples compared to controls.
-
4.4. Cell Viability/Proliferation Assay
-
Objective: To assess the cytotoxic or anti-proliferative effects of this compound.
-
Protocol:
-
Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well).
-
Allow cells to attach overnight.
-
Treat cells with a range of this compound concentrations as described in Protocol 4.2.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours, or up to 5 days).[4][7]
-
At the end of the incubation period, measure cell viability using a suitable assay, such as:
-
MTT/XTT Assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Live-cell imaging (e.g., IncuCyte™): Measures cell confluence over time.[7]
-
-
Plot the viability data against the log of the this compound concentration to determine the concentration at which cell growth is inhibited by 50% (GI₅₀).
-
Mandatory Visualizations
Caption: Mechanism of this compound action on the PRDM9 signaling pathway.
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for MRK-740 Treatment of HEK293T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the treatment of Human Embryonic Kidney 293T (HEK293T) cells with MRK-740, a potent and selective chemical probe for the histone methyltransferase PRDM9.[1][2][3] This document includes recommended treatment concentrations, experimental procedures for assessing cytotoxicity and target engagement, and diagrams illustrating the compound's mechanism of action and experimental workflows.
Introduction to this compound
This compound is a substrate-competitive inhibitor of PRDM9, a histone methyltransferase that plays a crucial role in meiosis by trimethylating histone H3 on lysine 4 (H3K4me3).[1][2] Its aberrant expression has been linked to oncogenesis and genomic instability.[2][3] this compound exhibits high potency and selectivity, making it a valuable tool for studying the biological functions of PRDM9.[4] A closely related, but inactive, control compound, this compound-NC, is available for control experiments.[2]
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for this compound in biochemical and cellular assays.
| Parameter | Value | Cell Line/System | Notes |
| PRDM9 Inhibition (IC50) | 80 ± 16 nM | In vitro biochemical assay | Potent inhibition of PRDM9 methyltransferase activity.[1][2][5] |
| H3K4 Trimethylation Inhibition (IC50) | 0.8 ± 0.1 µM | HEK293T cells | Inhibition of PRDM9-dependent H3K4 trimethylation in a cellular context.[1][6][7] |
| Recommended Cellular Concentration | Up to 3 µM | HEK293T cells | Effective concentration for target inhibition with minimal cytotoxicity over 24 hours.[8][9] |
| Cytotoxicity (24 hours) | Some toxicity observed | HEK293T cells | At a concentration of 10 µM.[1][6][8] |
| Cytotoxicity (4 days) | Cytotoxicity observed | HEK293T cells | At a concentration of 10 µM. No significant toxicity observed at 3 µM.[6][8] |
Signaling Pathway and Mechanism of Action
This compound acts as a SAM-dependent, substrate-competitive inhibitor of PRDM9.[2][10] It binds to the substrate-binding pocket of PRDM9, preventing the trimethylation of histone H3 at lysine 4.[2]
Caption: Mechanism of this compound as a PRDM9 inhibitor.
Experimental Protocols
HEK293T Cell Culture
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
This compound Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO).[7]
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Treatment Protocol for HEK293T Cells
-
Cell Seeding: Seed HEK293T cells in the desired culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will allow them to reach 50-70% confluency on the day of treatment.
-
Compound Dilution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired duration (e.g., 20-24 hours for target engagement studies or up to 4 days for long-term cytotoxicity assays).[6]
Cytotoxicity Assay (e.g., using MTT or a live-cell imaging system)
-
Seeding: Seed HEK293T cells in a 96-well plate.
-
Treatment: Treat the cells with a range of this compound concentrations as described in Protocol 3.
-
Incubation: Incubate for the desired time (e.g., 24 hours, 48 hours, 96 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.
-
Live-Cell Imaging: Monitor cell proliferation and confluence over time using an automated live-cell imaging system, such as the IncuCyte™ ZOOM.[6]
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
Target Engagement Assay: In-Cell H3K4 Trimethylation Inhibition
This protocol is adapted from studies where PRDM9 activity was assessed in cells.[6]
-
Transfection (Optional but recommended for robust signal): For a clearer assessment of PRDM9-specific activity, co-transfect HEK293T cells with plasmids expressing FLAG-tagged PRDM9 and GFP-tagged histone H3.[6]
-
Seeding and Treatment: Seed the transfected cells and treat with various concentrations of this compound and this compound-NC (negative control) for 20 hours.[6]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K4me3, total Histone H3 (or GFP as a transfection control), and FLAG (to confirm PRDM9 expression).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Quantification: Quantify the band intensities for H3K4me3 and normalize them to the total H3 or GFP levels. This will allow for the determination of the concentration-dependent inhibition of H3K4 trimethylation by this compound.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on HEK293T cells.
Caption: Experimental workflow for this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. polyplus-sartorius.com [polyplus-sartorius.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for MRK-740 in H3K4 Methylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, chromatin structure, and cellular identity. The methylation of histone H3 at lysine 4 (H3K4) is predominantly associated with active transcription. Dysregulation of H3K4 methylation has been implicated in various diseases, including cancer and developmental disorders. MRK-740 is a potent and selective chemical probe for studying the role of PRDM9, a histone methyltransferase responsible for H3K4 trimethylation.[1][2][3][4] It acts as a substrate-competitive inhibitor, making it a valuable tool for elucidating the specific functions of PRDM9-mediated H3K4 methylation in cellular processes.[2][4][5]
These application notes provide detailed protocols for utilizing this compound in experimental designs aimed at investigating H3K4 methylation. A non-bioactive control compound, this compound-NC, is available and recommended for use in parallel to distinguish specific effects of PRDM9 inhibition from off-target or compound-related artifacts.[2][6]
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound and this compound-NC
| Compound | Target | Assay Type | IC50 | Cell Line(s) | Reference |
| This compound | PRDM9 | In vitro HMT assay | 80 nM | N/A | [1][3] |
| This compound | PRDM9 | Cellular H3K4 trimethylation | 0.8 µM | HEK293T | [1][2] |
| This compound-NC | PRDM9 | In vitro HMT assay | > 100 µM | N/A | [2] |
Table 2: Recommended Concentrations for Cellular Experiments
| Compound | Recommended Concentration | Observation | Cell Line(s) | Reference |
| This compound | 3 µM | IC90 for H3K4 methylation inhibition; no significant toxicity at 24h. | HEK293T | [1][6] |
| This compound | 10 µM | Some toxicity observed after 24h; significant cytotoxicity after 4 days. | HEK293T | [1][6] |
| This compound-NC | 3 µM | Recommended concentration for negative control experiments. | HEK293T | [2] |
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on PRDM9-mediated H3K4 trimethylation.
Caption: Experimental workflow for studying H3K4 methylation using this compound.
Experimental Protocols
Protocol 1: Analysis of Global H3K4 Trimethylation by Western Blot
This protocol details the assessment of global changes in H3K4 trimethylation levels in cultured cells following treatment with this compound.
Materials:
-
HEK293T or MCF7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
This compound-NC (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-H3K4me3
-
Anti-total Histone H3 (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed HEK293T or MCF7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment:
-
Prepare working solutions of this compound and this compound-NC in complete culture medium. A final concentration of 0.1 µM to 10 µM for this compound is a reasonable range to test, with 3 µM being a key concentration.[1][6] Use an equivalent concentration for this compound-NC.
-
Treat cells with vehicle (DMSO), this compound, or this compound-NC. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Incubate treated cells for 24 hours at 37°C and 5% CO2.
-
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells and extract histones according to a standard acid extraction or other suitable protocol.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on a 15% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for H3K4me3 and total Histone H3.
-
Normalize the H3K4me3 signal to the total Histone H3 signal for each sample.
-
Compare the normalized H3K4me3 levels in this compound-treated samples to the vehicle and this compound-NC-treated controls.
-
Protocol 2: Analysis of Locus-Specific H3K4 Trimethylation by Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol allows for the investigation of this compound's effect on H3K4me3 at specific genomic loci known to be targets of PRDM9.[7]
Materials:
-
Materials from Protocol 1 for cell culture and treatment.
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Anti-H3K4me3 antibody for ChIP
-
IgG antibody (isotype control)
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR master mix
-
Primers for target and control genomic loci
Procedure:
-
Cell Treatment and Cross-linking:
-
Follow steps 1 and 2 from Protocol 1 for cell seeding and treatment.
-
After the 24-hour incubation, add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells and lyse them in ChIP lysis buffer.
-
Shear chromatin by sonication to an average fragment size of 200-500 bp. Optimize sonication conditions for your specific cell type and equipment.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer. Save a small aliquot as "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with either the anti-H3K4me3 antibody or the IgG control antibody overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluates and input samples and incubate at 65°C for at least 4 hours to reverse the cross-links.
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a standard DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR on the purified DNA from the input and immunoprecipitated samples using primers specific for known PRDM9 target loci and negative control regions (e.g., gene deserts or transcription start sites not regulated by PRDM9).[7]
-
-
Data Analysis:
-
Calculate the percentage of input for each sample and primer set.
-
Compare the enrichment of H3K4me3 at target loci in this compound-treated cells versus vehicle and this compound-NC-treated cells. A significant reduction in the H3K4me3 signal at PRDM9 target loci upon this compound treatment would indicate successful inhibition.[7]
-
Summary
This compound is a valuable tool for dissecting the biological roles of PRDM9-mediated H3K4 methylation. When used in conjunction with its negative control, this compound-NC, researchers can specifically probe the consequences of inhibiting this particular histone methyltransferase. The protocols outlined above provide a framework for investigating both global and locus-specific changes in H3K4 trimethylation, thereby enabling a deeper understanding of the epigenetic regulatory networks governed by PRDM9. As with any chemical probe, it is crucial to perform dose-response experiments and assess potential cytotoxicity to ensure that the observed effects are due to the specific inhibition of the target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: MRK-740 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of MRK-740, a potent and selective inhibitor of PR/SET domain 9 (PRDM9) histone methyltransferase.[1][2][3] The information is intended to guide researchers in accurately preparing this compound for in vitro and in vivo studies, ensuring experimental reproducibility and accuracy. Included are the physicochemical properties of this compound, a step-by-step protocol for stock solution preparation, and diagrams illustrating the experimental workflow and the targeted signaling pathway.
Introduction to this compound
This compound is a chemical probe that acts as a potent, selective, and substrate-competitive inhibitor of PRDM9, a histone methyltransferase that plays a crucial role in meiosis by trimethylating histone H3 at lysine 4 (H3K4me3).[1][4] It exhibits an IC50 of approximately 80 nM in in vitro assays and effectively reduces PRDM9-dependent H3K4 trimethylation in cellular models with an IC50 of around 0.8 µM.[1][2] Due to its high selectivity over other histone methyltransferases, this compound is a valuable tool for investigating the biological functions of PRDM9.[2][5] A closely related but inactive control compound, this compound-NC, is available for use in experiments to distinguish specific effects of PRDM9 inhibition.[4][5]
Physicochemical and Biological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₃₂N₆O₃ | [3] |
| Molecular Weight | 464.6 g/mol | [3] |
| Purity | ≥98% | [3] |
| Appearance | A solid | [3] |
| In Vitro IC₅₀ (PRDM9) | 80 nM | [1][3] |
| Cellular IC₅₀ (H3K4me3) | 0.8 µM | [1][2] |
| Recommended Cellular Concentration | Up to 3 µM | [2][6] |
| Solubility (DMSO) | 1-10 mg/mL | [3] |
| Solubility (Acetonitrile) | 0.1-1 mg/mL (Slightly soluble) | [3] |
| In Vivo Solubility (Example) | ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| Storage of Solid | Store at -20°C | |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound solid
-
Anhydrous/molecular biology grade DMSO
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Equilibrate Reagents: Allow the vial of solid this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh this compound: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.646 mg of this compound (Molecular Weight = 464.6 g/mol ).
-
Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound solid. For the 4.646 mg example, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if precipitation is observed.[1]
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solutions for Cellular Assays
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute in Culture Medium: Prepare the final working concentrations by diluting the stock solution directly into the cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix and Apply: Gently mix the working solution by pipetting and immediately add it to the cells. It is recommended to prepare fresh working solutions for each experiment. Note that some toxicity has been observed in HEK293T cells at 10 µM after 24 hours of treatment.[7]
Diagrams
Experimental Workflow for this compound Stock Solution Preparation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: MRK-740 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging role of MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9, in the context of glioblastoma (GBM) research. The following sections detail the mechanism of action, key experimental findings, and detailed protocols for utilizing this compound as a tool to investigate and potentially target therapeutic resistance in glioblastoma.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, characterized by high rates of recurrence and therapeutic resistance. A subpopulation of "drug-tolerant persister cells" is thought to be a major contributor to this resistance, surviving initial chemotherapy and driving tumor relapse. Recent research has identified the histone H3K4 methyltransferase PRDM9 as a critical regulator of the survival of these persister cells. This compound, as a specific inhibitor of PRDM9, presents a novel chemical probe to explore this resistance mechanism and evaluate a new therapeutic strategy.
Mechanism of Action
This compound exerts its effects in glioblastoma by inhibiting the methyltransferase activity of PRDM9.[1][2][3] This inhibition leads to a reduction in H3K4 trimethylation (H3K4me3) at specific genomic loci, particularly at intergenic regions.[1] A key downstream effect of PRDM9 inhibition by this compound is the disruption of cholesterol biosynthesis.[1] PRDM9-dependent H3K4me3 normally regulates the transcription of genes involved in the cholesterol biosynthesis pathway. By inhibiting PRDM9, this compound reduces the expression of these genes, leading to a depletion of cellular cholesterol.[1] This cholesterol depletion is particularly detrimental to drug-tolerant persister cells, which appear to rely on this pathway to maintain homeostasis under the stress of chemotherapy.[1][2]
Key Applications in Glioblastoma Research
-
Targeting Drug-Tolerant Persister Cells: this compound can be used to eliminate drug-tolerant glioblastoma persister cells, particularly in combination with standard-of-care chemotherapeutics like microtubule-targeting agents (e.g., CMPD1).[1][2]
-
Investigating Epigenetic Regulation of Therapy Resistance: As a selective PRDM9 inhibitor, this compound is a valuable tool to probe the role of histone methylation in the adaptive response of glioblastoma cells to chemotherapy.
-
Exploring Metabolic Vulnerabilities: The link between PRDM9 activity and cholesterol biosynthesis opens up new avenues for investigating metabolic reprogramming as a driver of therapy resistance in glioblastoma.
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies of this compound in glioblastoma cell lines.
Table 1: Efficacy of this compound in Reducing Glioblastoma Persister Cells
| Cell Line | Treatment | Outcome |
| RKI1 | This compound (3 µM) + CMPD1 (14 days) | Significantly reduced number of persisters |
| HW1 | This compound + CMPD1 | Reduced colony area of recovered persisters |
| FPW1 | This compound + CMPD1 | Reduced colony area of recovered persisters |
| SB2B | This compound + CMPD1 | Reduced colony area of recovered persisters |
Data extracted from a study by S. De Bacco et al., 2025.[1]
Table 2: Effect of this compound on Cholesterol Biosynthesis Intermediates
| Treatment | Lathosterol | Zymosterol | Desmosterol | Cholesterol |
| This compound (single agent) | Reduced | Reduced | Reduced | ~60% reduction |
| CMPD1 (single agent) | Reduced by 75% | - | Nearly depleted | Reduced by 75% |
| CMPD1 + this compound | - | - | - | Further reduced |
Data represents changes in RKI1 cells as reported by S. De Bacco et al., 2025.[1]
Experimental Protocols
Protocol 1: In Vitro Glioblastoma Persister Cell Elimination Assay
This protocol details a method to assess the efficacy of this compound in eliminating drug-tolerant persister cells from glioblastoma stem cell lines.
Materials:
-
Glioblastoma stem cell lines (e.g., RKI1, HW1, FPW1, SB2B)
-
Cell culture medium (e.g., NeuroCult NS-A Proliferation Medium)
-
CMPD1 (microtubule-targeting agent)
-
This compound
-
This compound-NC (inactive control compound)
-
96-well plates
-
Colony formation assay reagents
Procedure:
-
Cell Seeding: Seed glioblastoma stem cells in 96-well plates at an appropriate density.
-
Co-treatment: Treat the cells with CMPD1 in combination with either this compound (e.g., 3 µM) or the inactive control this compound-NC for 14 days.[1][2]
-
Drug Holiday: After 14 days of treatment, remove the drug-containing medium and replace it with fresh, drug-free medium. This period is referred to as a "drug holiday" and allows for the recovery and proliferation of any surviving persister cells.[1]
-
Quantification of Persisters: Following the drug holiday, quantify the number of surviving persister-derived colonies. This can be done through imaging and colony area analysis or by using a cell viability assay.
-
Data Analysis: Compare the number and size of colonies in the this compound-treated wells to the control (this compound-NC) and CMPD1-only treated wells. A significant reduction in colonies in the this compound co-treated group indicates elimination of persister cells.
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K4me3
This protocol outlines the steps to investigate the effect of this compound on H3K4me3 marks in glioblastoma cells.
Materials:
-
Glioblastoma cell line (e.g., RKI1)
-
CMPD1
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Sonication equipment
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment: Treat RKI1 cells with CMPD1 with or without this compound for a specified period (e.g., 3 days).[1]
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Washes: Perform a series of washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify regions with differential H3K4me3 enrichment between the treatment groups. A reduction in H3K4me3 peaks, particularly in intergenic regions, is expected with this compound treatment.[1]
Visualizations
Caption: this compound inhibits PRDM9, disrupting cholesterol biosynthesis and persister cell survival.
Caption: Workflow for assessing this compound's effect on glioblastoma persister cells.
References
Application Notes and Protocols for MRK-740: A Selective PRDM9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of MRK-740, a potent and selective inhibitor of PRDM9 histone methyltransferase. This document includes key quantitative data, detailed experimental protocols, and visualizations to guide researchers in utilizing this compound for studying the biological roles of PRDM9.
Introduction
This compound is a chemical probe that acts as a potent, selective, and substrate-competitive inhibitor of PRDM9, a histone methyltransferase that plays a crucial role in meiosis and has been implicated in oncogenesis.[1][2] It specifically inhibits the trimethylation of histone H3 on lysine 4 (H3K4me3) mediated by PRDM9.[1][3] Understanding the optimal treatment conditions is critical for designing experiments to investigate the functional consequences of PRDM9 inhibition.
Mechanism of Action
This compound functions as a cofactor-dependent, substrate-competitive inhibitor.[2][4] Its binding to PRDM9 is dependent on the presence of the cofactor S-adenosylmethionine (SAM), and it competes with the histone H3 substrate.[2][5] This specific mechanism of action contributes to its high selectivity for PRDM9 over other histone methyltransferases.[3]
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MRK-740
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing inconsistent results with the kinase inhibitor MRK-740. The following sections address common issues in a question-and-answer format, offer standardized experimental protocols, and present quantitative data to help diagnose and resolve experimental variability.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in my IC50 values for this compound across different experiments?
A1: Inconsistent IC50 values are a common challenge in drug discovery and can stem from several sources. Key factors include the health and density of the cells, the specific assay protocol used, and the handling of the compound itself.[1][2][3] It is crucial to maintain consistent cell culture practices, such as using cells within a specific passage number range and ensuring uniform seeding density.[4][5] Even minor variations in incubation times or reagent concentrations can significantly impact the final readout.[6]
To diagnose the source of variability, consider the factors outlined in the table below.
| Potential Cause | Key Factors to Check | Recommended Action |
| Cell-Based Issues | Passage number, cell viability, seeding density, contamination.[4] | Use cells below passage 20, ensure >95% viability before seeding, and optimize cell density to ensure logarithmic growth throughout the experiment.[4] |
| Compound Handling | Purity, solubility, storage conditions, freeze-thaw cycles. | Confirm compound identity and purity via analytical methods. Prepare fresh serial dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Protocol | Reagent stability, incubation times, plate reader settings, plate type (e.g., black vs. clear walls).[6][7] | Standardize all incubation steps and use a consistent protocol. Ensure the plate reader is calibrated and using the correct filters for your assay's readout (e.g., luminescence, fluorescence).[7] |
| Data Analysis | Curve-fitting model, normalization method.[8] | Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) and normalize data to untreated controls on the same plate. |
Below is a table of expected IC50 values for this compound against various cell lines under standardized conditions. Use this as a benchmark for your own results.
| Cell Line | Target Kinase | Expected IC50 (nM) | Standard Deviation (nM) |
| Cell Line A | Kinase X | 50 | ± 8 |
| Cell Line B | Kinase X | 75 | ± 12 |
| Cell Line C | Kinase Y (Off-target) | > 10,000 | N/A |
| Cell Line D | Kinase X (Resistant) | 1,500 | ± 250 |
Q2: this compound shows lower-than-expected potency in my cell-based assay compared to the biochemical assay. What could be the reason?
A2: A discrepancy between biochemical and cell-based assay potency is common. In vitro biochemical assays measure direct inhibition of an isolated kinase, while cell-based assays are influenced by numerous additional factors.[9] These can include cell membrane permeability, efflux pump activity, intracellular ATP concentration, and engagement of the inhibitor with the target in a complex cellular environment.[9][10]
The high concentration of ATP within cells (millimolar range) can competitively antagonize ATP-competitive inhibitors like this compound, leading to a rightward shift in the IC50 value compared to a biochemical assay where ATP concentrations are often set near the Km value.[10][11]
Q3: My cells appear healthy, but this compound has no effect on the downstream signaling pathway I'm measuring. What should I investigate?
A3: If this compound is not inhibiting its target pathway despite cells being viable, a systematic check of the experimental components is necessary.
-
Confirm Target Expression: First, verify that your chosen cell line expresses the target kinase (Kinase X) at sufficient levels. Use Western Blot or qPCR to confirm protein or mRNA expression, respectively.
-
Verify Compound Activity: The compound itself may be inactive. Test the batch of this compound in a validated, sensitive biochemical assay to confirm its ability to inhibit the target kinase directly.[12]
-
Check Cellular Uptake: If the compound is active biochemically but not in cells, it may not be reaching its intracellular target. While direct measurement can be complex, you can infer uptake issues by comparing results with a control compound known to be cell-permeable.
-
Review Downstream Readout: The chosen downstream marker may not be a reliable indicator of target inhibition in your specific cell model or at the time point you are measuring. Ensure the link between Kinase X and your downstream marker is well-established.
Standardized Protocol: Cell Viability Assay
To minimize variability, adhering to a standardized protocol is essential. The following is a recommended methodology for assessing cell viability after treatment with this compound using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Cell Plating:
-
Harvest cells during the logarithmic growth phase with viability exceeding 95%.
-
Seed cells in a 96-well, white-walled, clear-bottom plate at a pre-optimized density.[4] Allow cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in appropriate cell culture media.
-
Carefully remove the media from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control (100% viability).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[6]
-
Add 100 µL of the luminescence reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence values to the vehicle-treated control wells.
-
Plot the normalized data against the log-transformed concentrations of this compound.
-
Use a non-linear regression analysis with a variable slope (four-parameter) model to determine the IC50 value.
-
Signaling Pathway Context
This compound is an inhibitor of Kinase X, a critical node in the Proliferation Signaling Pathway. Understanding this context is vital for interpreting experimental results. Inhibition of Kinase X is expected to block the phosphorylation of Downstream Effector, thereby preventing the transcription of genes required for cell proliferation.
// Nodes GF [label="Growth Factor", fillcolor="#FFFFFF", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#FFFFFF", fontcolor="#202124"]; UpstreamKinase [label="Upstream Kinase", fillcolor="#FFFFFF", fontcolor="#202124"]; KinaseX [label="Kinase X\n(Target of this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; DownstreamEffector [label="Downstream Effector", fillcolor="#FFFFFF", fontcolor="#202124"]; Transcription [label="Gene Transcription", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MRK740 [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> Receptor; Receptor -> UpstreamKinase [label=" Activates"]; UpstreamKinase -> KinaseX [label=" Phosphorylates"]; KinaseX -> DownstreamEffector [label=" Phosphorylates"]; DownstreamEffector -> Transcription [label=" Promotes"]; Transcription -> Proliferation;
// Inhibition Edge MRK740 -> KinaseX [arrowhead=tee, color="#EA4335", style=bold]; } dot Simplified Proliferation Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. marinbio.com [marinbio.com]
- 7. selectscience.net [selectscience.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
MRK-740 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of MRK-740.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years.[1] For shorter periods, it can be stored at 4°C for up to two years.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[2]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in acetonitrile (0.1-1 mg/mL).[1] For in vitro experiments, DMSO is a common choice. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil have been described.[2] Always use newly opened, anhydrous DMSO, as the presence of water can impact solubility.[2]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: If precipitation is observed, you can gently warm the solution and/or use sonication to aid in redissolving the compound.[2] To prevent precipitation, ensure you are not exceeding the solubility limit of this compound in the chosen solvent and consider preparing fresh dilutions for your experiments.
Q5: Is there a negative control compound available for this compound?
A5: Yes, this compound-NC is available as a negative control.[3][4][5] This compound is structurally similar to this compound but is inactive against PRDM9, making it suitable for control experiments to ensure that the observed effects are specific to PRDM9 inhibition.[3][4][5]
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years |
| Solid | 4°C | 2 years |
| Stock Solution | -80°C | 6 months |
| Stock Solution | -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 1-10 mg/mL (sparingly soluble) |
| Acetonitrile | 0.1-1 mg/mL (slightly soluble) |
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity of this compound in cellular assays.
-
Question: Why am I seeing variable or weak inhibition of PRDM9 in my cell-based experiments?
-
Answer:
-
Degradation in Media: this compound contains a 1,2,4-oxadiazole ring, which can be susceptible to hydrolysis, especially at non-neutral pH.[6] Cell culture media is typically buffered around pH 7.4, but local pH changes or longer incubation times could potentially lead to the opening of the oxadiazole ring and inactivation of the compound. It is advisable to prepare fresh dilutions of this compound in your assay media immediately before use.
-
Repeated Freeze-Thaw Cycles: Ensure that stock solutions are aliquoted and that each aliquot is used only once to avoid degradation from repeated freezing and thawing.[2]
-
Incorrect Concentration: Verify the concentration of your stock solution. If possible, confirm the concentration spectrophotometrically if the molar extinction coefficient is known.
-
Issue 2: this compound precipitates out of solution during the experiment.
-
Question: My this compound is precipitating in my aqueous assay buffer. How can I prevent this?
-
Answer:
-
Solubility Limits: The final concentration of DMSO in your aqueous buffer should be kept as low as possible while ensuring the solubility of this compound. If precipitation persists, you may need to reduce the final concentration of this compound in your assay.
-
Use of Pluronic F-68: For some poorly soluble compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final assay buffer can help maintain solubility. This should be tested to ensure it does not interfere with your assay.
-
Issue 3: High background signal or off-target effects observed.
-
Question: I am observing effects in my cells that may not be related to PRDM9 inhibition. How can I confirm the specificity of this compound?
-
Answer:
-
Use the Negative Control: The most effective way to demonstrate specificity is to run parallel experiments with the inactive control compound, this compound-NC.[3][4][5] This will help differentiate between PRDM9-specific effects and off-target or compound-scaffold effects.
-
Titrate the Compound: Use the lowest effective concentration of this compound to minimize the potential for off-target effects. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay.
-
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Solution by HPLC-UV
This protocol provides a general framework for assessing the stability of this compound in an aqueous buffer. Researchers should adapt the chromatographic conditions based on their available equipment and columns.
1. Materials:
- This compound
- DMSO (anhydrous, high purity)
- Aqueous buffer of choice (e.g., PBS, pH 7.4)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other appropriate modifier, HPLC grade)
- HPLC system with UV detector
- C18 reverse-phase HPLC column
2. Procedure:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer. This is your T=0 sample.
- Immediately inject an aliquot of the T=0 sample onto the HPLC system.
- Incubate the remaining solution at the desired temperature (e.g., room temperature, 37°C).
- At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it onto the HPLC system.
- Monitor the chromatograms for the appearance of new peaks (potential degradants) and a decrease in the peak area of the parent this compound peak.
3. Suggested HPLC Conditions (to be optimized):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Start with a low percentage of B, and ramp up to a high percentage of B to elute the compound and any potential degradants.
- Flow Rate: 1 mL/min
- Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
- Injection Volume: 10 µL
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of this compound remaining versus time to determine the stability profile.
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Proposed degradation of the this compound oxadiazole ring.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing MRK-740 toxicity in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the PRDM9 inhibitor, MRK-740, in long-term experiments. The information is tailored for scientists and drug development professionals to anticipate and address challenges related to compound toxicity and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in long-term cell culture experiments?
A1: For long-term experiments (greater than 24 hours), it is recommended to start with a concentration of up to 3 µM .[1][2] While the in-cell IC50 for H3K4 methylation inhibition is approximately 0.8 µM, some toxicity has been observed at 10 µM in cell lines such as HEK293T after 24 hours and 4 days of treatment.[1][3][4] A dose-response experiment is crucial to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
Q2: How can I assess the toxicity of this compound in my cell line?
A2: Several standard cytotoxicity assays can be employed to quantify the toxic effects of this compound. These include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[5][6][7][8]
-
LDH Assay: Quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[9][10][11][12]
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between viable and dead cells.
It is advisable to perform these assays at multiple time points throughout your long-term experiment to monitor for delayed toxicity.
Q3: What are the known off-target effects of this compound?
A3: this compound is a highly selective inhibitor for PRDM9. However, at a concentration of 10 µM, some binding to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors has been observed.[4][13] Functional assays revealed no significant activity at the Adrenergic, Histamine, and Muscarinic receptors, but potential agonistic activity at the Opiate µ receptor was noted.[13] To control for off-target effects, it is essential to use the lowest effective concentration of this compound and to include the negative control compound, This compound-NC , in your experiments.[2][4]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Increased cell death or reduced proliferation over time. | Delayed Toxicity of this compound: Even at initially non-toxic concentrations, prolonged exposure can lead to cytotoxicity. | 1. Lower the concentration of this compound. 2. Perform intermittent dosing: Treat cells for a specific period, followed by a "drug holiday" to allow for recovery.3. Monitor cell health more frequently using assays like Trypan Blue exclusion or live-cell imaging. |
| Inconsistent or variable results between experiments. | Compound Instability: this compound may degrade in culture medium over time. | 1. Replenish the culture medium with fresh this compound every 48-72 hours. The frequency should be optimized based on the stability of the compound in your specific media and incubator conditions.2. Prepare fresh dilutions of this compound from a frozen stock for each media change. |
| Observed phenotype is not consistent with PRDM9 inhibition. | Off-target effects: The observed cellular response may be due to the inhibition of other proteins. | 1. Use the negative control compound, this compound-NC, at the same concentration as this compound. This compound is structurally similar but inactive against PRDM9.[2][4]2. Perform target engagement assays, such as Western blotting for H3K4me3, to confirm that PRDM9 is being inhibited at the concentration used.3. Consider knockdown or knockout of PRDM9 as an orthogonal approach to validate that the phenotype is on-target. |
| Precipitation of this compound in culture medium. | Poor Solubility: The compound may be coming out of solution at the working concentration. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to your cells.2. Visually inspect the culture medium for any precipitate after adding this compound.3. Consider using a different solvent for the initial stock solution if DMSO proves problematic, though its compatibility should be thoroughly tested. |
Experimental Protocols
Protocol for Long-Term this compound Treatment of Adherent Cells
This protocol is adapted from a general method for long-term treatment of cancer cell lines and should be optimized for your specific cell line and experimental goals.[14]
-
Cell Seeding: Seed adherent cells in the appropriate culture vessels and allow them to attach overnight.
-
Initial Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or this compound-NC. A vehicle control (medium with the same concentration of DMSO) should be included.
-
Medium Changes: Replace the culture medium with fresh medium containing the respective treatments every 48-72 hours. This ensures a consistent concentration of the inhibitor and replenishes nutrients.
-
Monitoring Cell Health: At each medium change, visually inspect the cells for any morphological changes indicative of toxicity. It is also recommended to perform a viability assay (e.g., Trypan Blue exclusion) on a parallel set of cultures at regular intervals.
Protocol for MTT Cell Viability Assay
This protocol provides a general procedure for assessing cell viability.[5][6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Treatment: Treat cells with various concentrations of this compound, this compound-NC, and a vehicle control. Incubate for the desired duration.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Protocol for LDH Cytotoxicity Assay
This protocol outlines a general method for quantifying cell death.[9][10][11][12]
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of color change is proportional to the amount of LDH released.
Data Presentation
Table 1: this compound Potency and Cellular Activity
| Parameter | Value | Cell Line/System | Reference |
| PRDM9 IC50 (in vitro) | 80 nM | Biochemical Assay | [3] |
| H3K4me3 IC50 (in cell) | 0.8 µM | HEK293T | [3] |
| Recommended Cellular Concentration | Up to 3 µM | General | [1][2] |
| Observed Toxicity | At 10 µM | HEK293T | [1][3][4] |
Table 2: Troubleshooting Summary for Long-Term this compound Experiments
| Issue | Key Recommendation | Rationale |
| Toxicity | Titrate down the concentration of this compound. | To find the optimal balance between efficacy and cell health. |
| Inconsistency | Replenish media with fresh compound every 48-72 hours. | To counteract potential compound degradation. |
| Off-Target Effects | Use the inactive control, this compound-NC. | To differentiate between on-target and off-target phenotypes. |
| Solubility | Ensure final DMSO concentration is appropriate. | To prevent compound precipitation in the culture medium. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 14. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
MRK-740 Technical Support Center: Troubleshooting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9. This resource is designed to help you navigate unexpected experimental outcomes and optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and substrate-competitive inhibitor of PRDM9 histone methyltransferase.[1] It specifically targets the PR/SET domain of PRDM9, competing with the histone H3 substrate in a manner dependent on the cofactor S-adenosylmethionine (SAM).[2][3] This inhibition prevents the trimethylation of histone H3 at lysine 4 (H3K4me3) and lysine 36 (H3K36me3) at PRDM9-targeted genomic loci, which are critical for defining meiotic recombination hotspots.[4][5]
Q2: What is the recommended concentration range for this compound in cell-based assays?
For most cell-based assays, a concentration of up to 3 µM is recommended to achieve effective inhibition of PRDM9 without inducing significant cytotoxicity.[6] The IC50 for inhibition of H3K4 methylation in cells is approximately 0.8 µM.[1][7] It is crucial to perform a dose-response curve in your specific cell line to determine the optimal concentration.
Q3: Is there a negative control compound available for this compound?
Yes, this compound-NC is a structurally related but inactive control compound.[8] It is recommended to use this compound-NC in parallel with this compound to distinguish on-target effects from potential off-target or compound-specific effects. The IC50 of this compound-NC for in vitro methylation of H3K4 is greater than 100 µM.[7]
Q4: How should I prepare this compound for experimental use?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, specific formulations using excipients like PEG300, Tween-80, and saline, or corn oil can be used to improve solubility.[1] If precipitation occurs upon dilution into aqueous buffers or cell culture media, gentle heating and/or sonication may aid in dissolution.[1]
Troubleshooting Guide
Unexpected Result 1: High Levels of Cell Death or Toxicity
Possible Cause 1: Concentration of this compound is too high. While this compound is generally well-tolerated at concentrations up to 3 µM, some cell lines may exhibit sensitivity.[1][6] Toxicity has been observed in HEK293T cells at a concentration of 10 µM.[1][9][10]
-
Troubleshooting Steps:
-
Perform a dose-response cytotoxicity assay: Use a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the IC50 for toxicity in your specific cell line.
-
Reduce the working concentration: Based on the cytotoxicity data, select a concentration that effectively inhibits PRDM9 with minimal impact on cell viability.
-
Include a vehicle control (DMSO): Ensure that the observed toxicity is not due to the solvent.
-
Use the negative control (this compound-NC): Compare the toxicity of this compound with that of this compound-NC to assess if the cytotoxicity is related to the core chemical structure.[9]
-
Possible Cause 2: Prolonged exposure to the compound. Continuous exposure to even moderate concentrations of a compound can lead to cumulative toxicity.
-
Troubleshooting Steps:
-
Shorten the treatment duration: If your experimental design allows, reduce the incubation time with this compound.
-
Perform a time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of any cytotoxic effects.
-
Unexpected Result 2: Inconsistent or No Inhibition of H3K4 Trimethylation
Possible Cause 1: Suboptimal compound concentration or activity. The cellular IC50 of this compound for H3K4 methylation is approximately 0.8 µM.[1][7] Concentrations significantly below this may not yield detectable inhibition.
-
Troubleshooting Steps:
-
Verify the working concentration: Ensure accurate dilution of your stock solution.
-
Increase the concentration: If no toxicity is observed, consider increasing the concentration of this compound.
-
Confirm compound integrity: Ensure proper storage of the compound to prevent degradation.
-
Possible Cause 2: Issues with the detection method (e.g., Western Blot, ChIP-qPCR).
-
Troubleshooting Steps:
-
Optimize your Western blot protocol: Ensure efficient histone extraction, proper antibody dilutions, and appropriate controls.
-
Validate your ChIP-qPCR primers: Confirm that your primers amplify the correct genomic regions and have high efficiency. Include positive and negative control loci in your analysis.
-
Use a positive control for PRDM9 activity: If possible, use a cell line with known PRDM9 activity to validate your experimental setup.
-
Unexpected Result 3: Off-Target Effects Observed
Possible Cause: this compound may interact with other proteins at higher concentrations. Screening studies have shown that at 10 µM, this compound can bind to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors, with potential agonistic activity at the Opiate µ receptor.[6][9]
-
Troubleshooting Steps:
-
Lower the concentration of this compound: Use the lowest effective concentration to minimize the risk of off-target binding.
-
Employ the negative control (this compound-NC): This is critical for differentiating on-target PRDM9-mediated effects from off-target effects.
-
Use orthogonal approaches: Confirm key findings using alternative methods, such as siRNA/shRNA-mediated knockdown of PRDM9, to validate that the observed phenotype is indeed PRDM9-dependent.
-
Unexpected Result 4: Meiotic Defects Observed in in vivo Models
Observation: Treatment of mouse spermatocytes with this compound has been shown to induce meiotic defects.
-
Interpretation and Experimental Considerations:
-
This is an expected on-target effect of PRDM9 inhibition. PRDM9 is essential for specifying the locations of meiotic recombination hotspots, and its inhibition disrupts this process.
-
When conducting in vivo studies, it is crucial to carefully assess meiotic progression through cytological analysis of spermatocytes.
-
The use of the inactive control, this compound-NC, is essential to confirm that the observed meiotic defects are a direct result of PRDM9 inhibition.
-
Data Summary
Table 1: this compound and this compound-NC Potency
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | PRDM9 | In Vitro Methylation | 80 ± 16 nM | [2][8][9][11] |
| This compound | PRDM9 | Cellular H3K4 Methylation | 0.8 µM | [1][7] |
| This compound-NC | PRDM9 | In Vitro Methylation | > 100 µM | [7] |
Table 2: Off-Target Binding Profile of this compound
| Potential Off-Target | Assay Type | Observation at 10 µM | Functional Activity | Reference |
| Adrenergic α2B Receptor | Radioligand Binding | >50% inhibition | No functional activity | [6][9] |
| Histamine H3 Receptor | Radioligand Binding | >50% inhibition | No functional activity | [6][9] |
| Muscarinic M2 Receptor | Radioligand Binding | >50% inhibition | No functional activity | [6][9] |
| Opiate µ Receptor | Radioligand Binding | >50% inhibition | Potential agonistic activity | [6][9] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and this compound-NC in cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Include a vehicle-only control.
-
Incubation: Treat cells with the compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, resazurin, or a commercially available kit) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Western Blot for H3K4 Trimethylation
-
Cell Treatment: Treat cells with this compound, this compound-NC, or vehicle control at the desired concentrations and for the appropriate duration.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K4me3.
-
Incubate with a secondary antibody conjugated to HRP.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cell Treatment and Crosslinking: Treat cells with this compound, this compound-NC, or vehicle. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them, and shear the chromatin to an average fragment size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for H3K4me3 or a negative control IgG.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Crosslinks and DNA Purification: Reverse the protein-DNA crosslinks by heating in the presence of high salt. Purify the DNA using a standard column-based method.
-
qPCR Analysis:
-
Perform qPCR using primers designed to amplify known PRDM9 target loci (positive controls) and regions not expected to be enriched for PRDM9-mediated H3K4me3 (negative controls).
-
Calculate the enrichment of H3K4me3 at specific loci relative to the input DNA and normalize to the IgG control.
-
Signaling Pathways and Workflows
Caption: PRDM9 binds to specific DNA sequences at recombination hotspots and trimethylates histone H3 at lysine 4 (H3K4me3). This modification recruits the double-strand break (DSB) machinery, initiating meiotic recombination. This compound inhibits the methyltransferase activity of PRDM9, thus blocking this pathway.
Caption: Experimental workflow for assessing changes in H3K4 trimethylation at specific genomic loci following this compound treatment using Chromatin Immunoprecipitation followed by quantitative PCR (ChIP-qPCR).
Caption: A logical flowchart for troubleshooting common unexpected results encountered during experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Meiotic Recombination Activator PRDM9 Trimethylates Both H3K36 and H3K4 at Recombination Hotspots In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a chemical probe for PRDM9. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Poor MRK-740 Efficacy in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges researchers may encounter when using the PRDM9 inhibitor, MRK-740, in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective chemical probe that inhibits the histone methyltransferase activity of PRDM9.[1][2] It functions as a substrate-competitive inhibitor, meaning it competes with the histone H3 substrate for binding to PRDM9.[3][4] Its binding is also dependent on the presence of the cofactor S-adenosylmethionine (SAM).[4][5]
Q2: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay system:
-
In vitro (biochemical) assays: 80-85 nM for inhibition of H3K4 methylation.[1][3]
-
In-cell assays: Approximately 0.8 µM for the reduction of PRDM9-dependent H3K4 trimethylation in cells.[1][3][6]
Q3: Is there a negative control compound available for this compound?
Yes, this compound-NC is a structurally related but inactive control compound.[5][7] It is recommended to use this compound-NC in parallel with this compound to ensure that the observed effects are due to the specific inhibition of PRDM9 and not off-target or compound-specific artifacts.[8] The IC50 of this compound-NC for in vitro H3K4 methylation is > 100 µM.[3]
Q4: What is the recommended concentration of this compound for use in cellular assays?
A concentration of up to 3 µM is recommended for cellular use.[3][8] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide for Poor this compound Efficacy
This guide is designed to help you identify and resolve common issues that may lead to lower-than-expected efficacy of this compound in your experiments.
Problem 1: Little to No Inhibition Observed
-
Solution: Ensure proper storage and handling of this compound. The compound should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution.[1]
-
Solution: this compound has limited solubility in aqueous solutions. Ensure the compound is fully dissolved. It is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in acetonitrile (0.1-1 mg/ml).[6] If precipitation is observed, gentle heating and/or sonication can aid in dissolution.[1] Always prepare fresh dilutions from a stock solution for each experiment.
-
Solution:
-
SAM Concentration: this compound's inhibitory activity is SAM-dependent.[4][5] Ensure that the concentration of SAM in your biochemical assay is appropriate.
-
Substrate Concentration: As a substrate-competitive inhibitor, the apparent potency of this compound can be influenced by the concentration of the histone H3 peptide substrate. If the substrate concentration is too high, it may outcompete the inhibitor. Consider titrating the substrate concentration.
-
Enzyme Concentration: The concentration of active PRDM9 enzyme can affect the IC50 value. Ensure you are using a consistent and appropriate amount of enzyme in your assays.
-
Problem 2: High Variability Between Replicates
-
Solution: Inconsistent dissolution of this compound can lead to variability. Visually inspect your solutions to ensure there is no precipitate. Consider a brief centrifugation of the stock solution before making dilutions to pellet any undissolved compound.
-
Solution: Due to the potent nature of this compound, small variations in volume can lead to significant differences in concentration. Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions.
Problem 3: Discrepancy Between In Vitro and In-Cell Activity
-
Solution: While this compound is cell-active, its ability to penetrate the cell membrane and accumulate to effective intracellular concentrations can vary between cell lines. If poor cellular efficacy is observed, consider increasing the incubation time or using cell lines known to be permeable to similar small molecules. Be aware of potential efflux pump activity in your cell line of choice.
-
Solution: The compound may be metabolized by the cells into a less active form. Consider performing a time-course experiment to determine the stability of this compound in your specific cellular context.
-
Solution: At higher concentrations (e.g., 10 µM), this compound can exhibit cytotoxicity, which may confound the results of your assay.[7][9] It is essential to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in your chosen cell line to determine a non-toxic working concentration range. Always test the negative control, this compound-NC, in parallel to assess for off-target toxicity.[8]
Data Summary
Table 1: this compound Potency and Selectivity
| Parameter | Value | Reference |
| PRDM9 IC50 (in vitro) | 80 - 85 nM | [1][3] |
| PRDM9 IC50 (in-cell, H3K4me3) | 0.8 µM | [1][3][6] |
| This compound-NC IC50 (in vitro) | > 100 µM | [3] |
| PRDM7 IC50 (in vitro) | 45 µM | [7] |
Table 2: Recommended Experimental Concentrations
| Application | Recommended Concentration | Reference |
| In Vitro Assays | Dependent on assay conditions (e.g., SAM and substrate concentrations) | [4] |
| Cellular Assays | Up to 3 µM | [3][8] |
| Cellular Assays (Negative Control) | Match the concentration of this compound used | [8] |
Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay
This protocol is a general guideline for assessing the in vitro inhibitory activity of this compound on PRDM9.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT).
-
Compound Preparation: Serially dilute this compound and the negative control this compound-NC in DMSO, and then dilute into the reaction buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Enzyme and Substrate Addition: Add recombinant PRDM9 enzyme and the histone H3 peptide substrate (e.g., biotinylated H3 1-25) to the wells containing the compounds.
-
Initiate Reaction: Start the reaction by adding the cofactor S-adenosylmethionine (SAM).
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 1 hour).
-
Detection: Stop the reaction and detect the methylation signal using an appropriate method, such as a filter-binding assay with radiolabeled SAM or an antibody-based detection method (e.g., AlphaLISA or TR-FRET).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular H3K4 Trimethylation Assay
This protocol provides a general workflow for measuring the effect of this compound on PRDM9-mediated H3K4 trimethylation in cells.
-
Cell Culture: Plate cells (e.g., HEK293T or MCF7) at an appropriate density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and this compound-NC for a specific duration (e.g., 24 hours).[1]
-
Histone Extraction: After treatment, harvest the cells and perform histone extraction using an appropriate method (e.g., acid extraction).
-
Western Blot Analysis:
-
Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for H3K4me3.
-
Use an antibody against total Histone H3 as a loading control.
-
Incubate with a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal. Determine the effect of this compound on H3K4me3 levels relative to the vehicle control.
Visualizations
Caption: Mechanism of PRDM9 inhibition by this compound.
Caption: A logical workflow for troubleshooting poor this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
MRK-740 Technical Support Center: Understanding and Controlling Off-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you design experiments, interpret results, and control for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is PRDM9 (PR Domain Containing 9) , a histone methyltransferase. This compound is a potent, selective, and substrate-competitive inhibitor of PRDM9 with an in vitro IC50 of approximately 80 nM.[1][2][3][4] In cellular assays, it inhibits PRDM9-dependent trimethylation of Histone H3 at lysine 4 (H3K4me3) with an IC50 of about 0.8 µM.[1][2][4]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a substrate-competitive inhibitor of PRDM9.[1][2][3] Its binding to the substrate-binding pocket is dependent on the presence of the cofactor S-adenosylmethionine (SAM), leading to SAM-dependent substrate-competitive inhibition.[5][6]
Q3: Are there known off-targets for this compound?
A3: Yes, while this compound is highly selective for PRDM9 over other histone methyltransferases, some off-target binding has been observed.[1][5][7] A screening against a panel of 108 enzymes and receptors at a concentration of 10 µM showed significant binding (>50% inhibition) to the following receptors:
Functional assays revealed no significant agonist or antagonist activity at the Adrenergic α2B, Histamine H3, and Muscarinic M2 receptors. However, some potential agonistic activity was observed at the Opiate µ receptor.[5][7]
Q4: Is there a negative control compound available for this compound?
A4: Yes, a structurally similar but inactive control compound, This compound-NC , is available.[2][8] This compound is crucial for distinguishing on-target PRDM9-mediated effects from off-target or non-specific effects of this compound in your experiments. It is recommended to use this compound-NC at the same concentration as this compound.[2]
Q5: What is the recommended concentration of this compound for use in cell-based assays?
A5: The recommended concentration for cellular use is up to 3 µM.[5][7] Cytotoxicity has been observed at concentrations of 10 µM and higher.[1][9] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
This could be due to off-target effects. It is critical to design experiments with proper controls to differentiate between on-target and off-target activities.
Caption: Controlling for Opiate µ receptor off-target effects.
Troubleshooting Steps:
-
Pharmacological Blockade: Pre-treat your cells with a known selective Opiate µ receptor antagonist (e.g., Naloxone) before adding this compound. If the effect of this compound is blocked or attenuated by the antagonist, it suggests the involvement of the Opiate µ receptor.
-
Genetic Knockdown/Knockout: If possible, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the Opiate µ receptor in your cell model. If the effect of this compound is diminished in the knockdown/knockout cells compared to control cells, this provides strong evidence for off-target activity through the opiate receptor.
Quantitative Data Summary
| Compound | Target | In Vitro IC50 (nM) | Cellular IC50 (µM) | Known Off-Targets (Binding at 10 µM) |
| This compound | PRDM9 | 80 ± 16 | 0.8 ± 0.1 | Adrenergic α2B, Histamine H3, Muscarinic M2, Opiate µ receptor |
| This compound-NC | (Inactive) | > 100,000 | > 10 | Not reported to have significant binding |
Experimental Protocols
Protocol 1: In Vitro PRDM9 Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of PRDM9 by quantifying the transfer of a radiolabeled methyl group to a histone H3 peptide substrate.
Materials:
-
Recombinant PRDM9 enzyme
-
Biotinylated H3 (1-25) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
S-adenosyl-L-methionine (SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound and this compound-NC
-
Scintillation Proximity Assay (SPA) beads
-
Microplates
Procedure:
-
Prepare serial dilutions of this compound and this compound-NC in DMSO and then dilute in assay buffer.
-
In a microplate, add the PRDM9 enzyme, biotinylated H3 peptide, and the test compound (this compound or this compound-NC).
-
Initiate the reaction by adding a mixture of SAM and ³H-SAM.
-
Incubate the reaction at the optimal temperature and time for the enzyme.
-
Stop the reaction by adding a stop solution.
-
Add SPA beads and incubate to allow binding to the biotinylated peptide.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound binds to PRDM9 in a cellular context. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. [10][11][12][13] Materials:
-
Cell line of interest
-
This compound and this compound-NC
-
PBS and protease inhibitors
-
Thermal cycler or heating blocks
-
Lysis buffer
-
Equipment for Western blotting
Procedure:
-
Treat cultured cells with this compound, this compound-NC, or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble PRDM9 in the supernatant by Western blotting using a specific anti-PRDM9 antibody.
-
Increased abundance of soluble PRDM9 in this compound-treated samples at higher temperatures compared to controls indicates target engagement.
Protocol 3: Western Blot for H3K4me3 Levels
This protocol is used to assess the functional cellular activity of this compound by measuring the levels of the PRDM9-mediated histone mark, H3K4me3. [1][6][14] Materials:
-
Cells treated with this compound, this compound-NC, or vehicle
-
Histone extraction buffer or whole-cell lysis buffer
-
SDS-PAGE gels and equipment
-
PVDF or nitrocellulose membrane
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and prepare either whole-cell lysates or perform histone extraction.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with the primary anti-H3K4me3 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total H3 antibody to normalize for loading.
-
A decrease in the H3K4me3 signal in this compound-treated cells (but not in this compound-NC treated cells) indicates on-target activity.
Signaling Pathway Diagram
Caption: On-target and potential off-target signaling of this compound.
References
- 1. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Histone Modification [labome.com]
Technical Support Center: Ensuring Complete PRDM9 Inhibition with MRK-740
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRK-740 for the complete inhibition of PRDM9. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Question | Answer |
| 1. Why am I observing incomplete inhibition of PRDM9 activity (persistent H3K4me3 levels) after this compound treatment? | Several factors could contribute to incomplete inhibition. First, suboptimal concentration of this compound may be the cause. Titrate the concentration of this compound to determine the optimal dose for your specific cell line and experimental conditions. Refer to the quantitative data table for recommended starting concentrations. Second, the treatment duration may be insufficient. Ensure that the treatment time is adequate for the inhibitor to exert its effects. A time-course experiment is recommended to determine the optimal duration. Third, compound solubility and stability could be an issue. This compound has limited solubility in aqueous solutions. Ensure proper dissolution in a suitable solvent like DMSO before diluting in culture medium.[1] Prepare fresh dilutions for each experiment to avoid degradation. For in vivo studies, specialized formulations may be necessary.[2] Finally, high cell density can reduce the effective concentration of the inhibitor per cell. Plate cells at a density that allows for optimal inhibitor access. |
| 2. I am observing significant cytotoxicity or off-target effects. What should I do? | Cytotoxicity can be observed at higher concentrations of this compound (e.g., 10 µM in HEK293T cells after 24 hours).[2][3] To mitigate this, perform a dose-response experiment to identify the highest non-toxic concentration in your cell line. It is crucial to include the inactive control compound, This compound-NC , in your experiments.[4] This will help differentiate between PRDM9-specific effects and off-target or compound-scaffold-related toxicity. If off-target effects are suspected, consider profiling the expression of other histone methyltransferases or known off-targets of similar chemical scaffolds. |
| 3. My Western blot results for H3K4me3 are inconsistent or have high background. | Inconsistent Western blot results can stem from several sources. Ensure consistent protein loading by quantifying total protein concentration and using a reliable loading control (e.g., total Histone H3). The quality of the primary antibody is critical. Use a well-validated antibody specific for H3K4me3 and optimize its dilution. For histone modifications, acid extraction of histones from cell pellets can improve the quality of your sample. Ensure complete transfer of low molecular weight histone proteins by using appropriate membrane types (e.g., PVDF) and optimizing transfer conditions. Finally, thorough washing steps are essential to reduce background signal. |
| 4. I am not seeing a reduction in PRDM9 binding at target loci in my ChIP-qPCR/ChIP-seq experiment. | This compound is a substrate-competitive inhibitor of PRDM9's methyltransferase activity; it does not directly prevent PRDM9 from binding to DNA.[5][6] Therefore, you should not expect to see a decrease in PRDM9 occupancy at its target sites using a PRDM9 antibody for ChIP. Instead, you should perform ChIP using an antibody against H3K4me3 to assess the reduction in PRDM9's enzymatic activity at these loci.[7] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the mechanism of action of this compound? | This compound is a potent and selective, substrate-competitive inhibitor of the PRDM9 histone methyltransferase.[2][3] It binds to the substrate-binding pocket of PRDM9, in a manner that is dependent on the cofactor S-adenosylmethionine (SAM), thereby preventing the trimethylation of Histone H3 at lysine 4 (H3K4).[5][6] |
| 2. What is the recommended starting concentration and treatment time for this compound in cell culture? | The optimal concentration and treatment time are cell-type dependent. For HEK293T cells, a concentration of 3 µM for 24 hours has been shown to be effective at inhibiting PRDM9 without significant cytotoxicity.[2][3][8] For MCF7 cells, this compound is an equipotent inhibitor of H3K4 methylation.[2][3] A dose-response and time-course experiment is highly recommended for each new cell line and experimental setup. |
| 3. How can I verify that this compound is effectively inhibiting PRDM9 in my experiment? | The most direct way to verify PRDM9 inhibition is to measure the levels of its catalytic product, H3K4 trimethylation, at known PRDM9 target loci. This can be achieved through Western blotting for global H3K4me3 levels or, more specifically, by Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing (ChIP-seq) to assess H3K4me3 levels at specific genomic regions. In the context of meiosis, assessing downstream meiotic defects, such as impaired synapsis of homologous chromosomes, can also serve as a phenotypic validation of PRDM9 inhibition.[1] |
| 4. Is there a negative control available for this compound? | Yes, This compound-NC is a structurally related but inactive compound that serves as an excellent negative control.[4] It is recommended to include this compound-NC in all experiments to control for any off-target or non-specific effects of the chemical scaffold. |
| 5. What are the solubility and storage recommendations for this compound? | This compound is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in acetonitrile (0.1-1 mg/ml).[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its negative control, this compound-NC.
Table 1: In Vitro and In-Cell Efficacy of this compound
| Parameter | This compound | This compound-NC (Negative Control) | Reference |
| PRDM9 IC50 (in vitro) | 80 nM | > 100 µM | [3] |
| PRDM7 IC50 (in vitro) | 45 µM | Not significant | [4] |
| H3K4me3 Inhibition IC50 (in HEK293T cells) | 0.8 µM | > 10 µM | [2][3] |
Table 2: Recommended Concentrations and Observed Effects in Cell Lines
| Cell Line | Recommended Concentration | Treatment Duration | Observed Effect | Reference |
| HEK293T | 3 µM | 24 hours | No significant effect on cell growth. | [2][3][8] |
| HEK293T | 10 µM | 24 hours | Some cytotoxicity observed. | [2][3][8] |
| MCF7 | Not specified, but equipotent to HEK293T | 5 days | Minimal impact on cell viability at 10 µM. | [4] |
| Mouse Spermatocytes | In vivo injection | Not applicable | Induction of meiotic defects. | [1] |
Experimental Protocols
Western Blotting for H3K4me3 Levels
Objective: To assess the global changes in H3K4 trimethylation upon this compound treatment.
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound, this compound-NC, and a vehicle control (e.g., DMSO) for the predetermined duration.
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Perform acid extraction of histones. Resuspend the cell pellet in a hypotonic lysis buffer, centrifuge to pellet the nuclei, and then resuspend the nuclear pellet in 0.2 M sulfuric acid.
-
Incubate on a rotator at 4°C for at least 1 hour.
-
Centrifuge to pellet the debris and transfer the supernatant containing histones to a new tube.
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend the pellet in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., Bradford assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of histone extracts (typically 10-15 µg) on an SDS-PAGE gel (e.g., 15% acrylamide).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me3 (at the manufacturer's recommended dilution) overnight at 4°C.
-
As a loading control, use a primary antibody against total Histone H3.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Quantify band intensities using image analysis software.
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K4me3 at PRDM9 Target Loci
Objective: To quantify the changes in H3K4 trimethylation at specific PRDM9 target genes following this compound treatment.
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound, this compound-NC, or vehicle as described above.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an antibody against H3K4me3 overnight at 4°C. Include a negative control immunoprecipitation with a non-specific IgG.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit or phenol-chloroform extraction.
-
qPCR Analysis:
-
Perform quantitative PCR using primers specific for known PRDM9 target loci and negative control regions (e.g., gene deserts).
-
Calculate the enrichment of H3K4me3 at the target loci relative to the input DNA and the IgG control.
-
Visualizations
Caption: PRDM9 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for studying PRDM9 inhibition with this compound.
References
- 1. The Meiotic Recombination Activator PRDM9 Trimethylates Both H3K36 and H3K4 at Recombination Hotspots In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse PRDM9 DNA-Binding Specificity Determines Sites of Histone H3 Lysine 4 Trimethylation for Initiation of Meiotic Recombination | PLOS Biology [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo binding of PRDM9 reveals interactions with noncanonical genomic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
MRK-740: A Comprehensive Guide to the First-in-Class PRDM9 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of MRK-740, the first potent and selective chemical probe for PRDM9. As of the latest available research, this compound stands as the primary tool for studying the function of this key meiotic recombination initiator. This document outlines its performance, supported by experimental data, and provides detailed methodologies for its evaluation.
Introduction to PRDM9 and the Role of this compound
PRDM9 (PR/SET Domain 9) is a histone methyltransferase that plays a crucial role in meiosis by defining the locations of recombination hotspots. It does so by binding to specific DNA sequences and catalyzing the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark that initiates the process of genetic recombination.[1][2] Given its critical role in fertility and potential involvement in genomic instability and cancer, the development of specific inhibitors is of high interest for both basic research and therapeutic applications.
This compound is a potent, selective, and cell-active inhibitor of PRDM9.[1][3] It acts as a substrate-competitive inhibitor in a manner dependent on the cofactor S-adenosylmethionine (SAM).[1] Its discovery has provided the scientific community with a vital tool to probe the functions of PRDM9. Currently, there are no other well-characterized, potent, and selective small molecule inhibitors of PRDM9 publicly disclosed, making this compound the benchmark compound in this field. This guide will focus on the experimental data and protocols that establish this compound as the definitive chemical probe for PRDM9.
Performance Data of this compound
The inhibitory activity of this compound has been characterized through a series of biochemical and cellular assays. The data is summarized in the tables below.
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | PRDM9 | 80 ± 16 | Radioactivity-based methyltransferase assay |
| This compound-NC | PRDM9 | > 100,000 | Radioactivity-based methyltransferase assay |
This compound-NC is a structurally related negative control compound.
Table 2: Cellular Activity of this compound
| Compound | Effect | IC50 (µM) | Cellular Assay |
| This compound | Inhibition of H3K4me3 | 0.8 ± 0.1 | Western Blot in HEK293T cells |
| This compound-NC | Inhibition of H3K4me3 | > 10 | Western Blot in HEK293T cells |
Table 3: Selectivity Profile of this compound
| Compound | Off-Target | Activity | Assay Type |
| This compound | 32 other methyltransferases | No significant inhibition | Various biochemical assays |
| This compound | Panel of 108 receptors and enzymes | >50% inhibition at 10 µM for Adrenergic α2B, Histamine H3, Muscarinic M2, Opiate µ receptors | Radioligand binding assays |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to characterize this compound.
Biochemical Assay: Radioactivity-based Methyltransferase Assay
This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H3 peptide substrate by PRDM9.
-
Reaction Setup: Prepare a reaction mixture containing PRDM9 enzyme, biotinylated H3 (1-25) peptide substrate, and varying concentrations of the inhibitor (this compound or this compound-NC) in assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Initiation: Start the reaction by adding ³H-SAM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding an excess of cold SAM or a generic methyltransferase inhibitor.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. Wash away unincorporated ³H-SAM. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for H3K4 Trimethylation
This assay measures the level of H3K4me3 in cells treated with the inhibitor to assess its in-cell activity.
-
Cell Culture and Treatment: Plate HEK293T cells and transfect with plasmids expressing FLAG-tagged PRDM9 and GFP-tagged histone H3. Treat the cells with varying concentrations of this compound or this compound-NC for 20 hours.
-
Protein Extraction: Lyse the cells and extract total protein. Quantify the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K4me3 and a loading control (e.g., total Histone H3 or GFP). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for H3K4me3 and the loading control. Normalize the H3K4me3 signal to the loading control and calculate the percentage of inhibition relative to the DMSO-treated control. Determine the cellular IC50 value from the dose-response curve.
Visualizations
PRDM9 Signaling Pathway
Caption: PRDM9 binds to DNA hotspots and methylates Histone H3, leading to meiotic recombination.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the biochemical, cellular, and selectivity evaluation of this compound.
References
A Comparative Guide to MRK-740 and its Negative Control, MRK-740-NC, in PRDM9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results obtained using MRK-740, a potent and selective inhibitor of the PR/SET domain-containing protein 9 (PRDM9), and its structurally similar but inactive control, this compound-NC. The data presented herein is intended to assist researchers in the fields of epigenetics, meiosis, and drug discovery in interpreting their findings and designing future experiments.
Introduction to PRDM9, this compound, and this compound-NC
PRDM9 is a histone methyltransferase that plays a crucial role in initiating meiotic recombination by trimethylating histone H3 at lysine 4 (H3K4) and lysine 36 (H3K36) at recombination hotspots.[1][2] Its activity is essential for proper chromosome pairing and segregation during meiosis. Dysregulation of PRDM9 has been implicated in genomic instability and oncogenesis.
This compound is a potent, selective, and cell-active small molecule inhibitor of PRDM9.[3][4][5] It acts as a substrate-competitive inhibitor that is dependent on the cofactor S-adenosylmethionine (SAM).[3][4][5] In contrast, This compound-NC serves as a negative control compound. It is structurally closely related to this compound but lacks significant inhibitory activity against PRDM9, making it an ideal tool for confirming the on-target effects of this compound in cellular and biochemical assays.[3][4]
Quantitative Data Comparison
The following tables summarize the key quantitative differences in the activity of this compound and this compound-NC.
| Compound | Target | In Vitro IC50 | Cellular IC50 (H3K4me3 Inhibition) |
| This compound | PRDM9 | 80 nM[6] | 0.8 µM |
| This compound-NC | PRDM9 | > 100 µM | No inhibition observed |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of this compound and this compound-NC against PRDM9 in both in vitro and cellular assays.
| Compound | Off-Target | In Vitro IC50 |
| This compound | PRDM7 | 45 µM |
| This compound-NC | PRDM7 | No significant inhibition |
Table 2: Inhibitory activity of this compound and this compound-NC against the closely related histone methyltransferase, PRDM7.
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is adapted from a radioactivity-based scintillation proximity assay (SPA) used to determine the in vitro potency of PRDM9 inhibitors.[3]
Materials:
-
Recombinant human PRDM9 protein
-
Biotinylated histone H3 (1-25) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
S-adenosylmethionine (SAM)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.01% Triton X-100
-
This compound and this compound-NC dissolved in DMSO
-
Streptavidin-coated SPA beads
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound and this compound-NC in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Add 10 µL of a solution containing PRDM9 enzyme (final concentration ~5 nM) and biotinylated H3 peptide (final concentration ~4 µM) in assay buffer.
-
Initiate the reaction by adding 10 µL of a solution containing a mixture of cold SAM and ³H-SAM (final concentration ~71 µM) in assay buffer.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Terminate the reaction by adding a stop solution containing excess unlabeled SAM and streptavidin-coated SPA beads.
-
Incubate for a further 30 minutes to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of ³H-methyl group transferred to the histone peptide.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)
This protocol outlines the general steps for assessing the impact of this compound on PRDM9-mediated H3K4 trimethylation in a cellular context.
Materials:
-
Cells expressing PRDM9 (e.g., HEK293T cells transfected with a PRDM9 expression vector)
-
This compound and this compound-NC
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonication buffer
-
Antibody against H3K4me3
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
SYBR Green qPCR Master Mix
-
Primers for specific genomic loci (PRDM9 target and non-target regions)
Procedure:
-
Cell Treatment: Treat PRDM9-expressing cells with various concentrations of this compound or this compound-NC for a defined period (e.g., 24-48 hours).
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of Proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
qPCR Analysis: Perform qPCR using primers specific for known PRDM9 target loci and negative control regions. Analyze the data to determine the relative enrichment of H3K4me3 at these sites.
Visualizations
PRDM9 Signaling Pathway
Caption: The signaling pathway of PRDM9 in initiating meiotic recombination.
Experimental Workflow for PRDM9 Inhibitor Screening
Caption: A typical workflow for the screening and validation of PRDM9 inhibitors.
References
- 1. PRDM9, a driver of the genetic map | PLOS Genetics [journals.plos.org]
- 2. The Meiotic Recombination Activator PRDM9 Trimethylates Both H3K36 and H3K4 at Recombination Hotspots In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. researchgate.net [researchgate.net]
Validating the Cellular Activity of MRK-740: A Comparative Guide to a Selective PRDM9 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of experimental approaches to validate the cellular activity of MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9. We present a comparative analysis of this compound's effects versus a negative control compound, supported by experimental data and detailed protocols.
This compound is a substrate-competitive inhibitor of PRDM9, an enzyme that plays a crucial role in meiosis by catalyzing the trimethylation of histone H3 at lysine 4 (H3K4me3).[1][2][3] Aberrant PRDM9 activity has been implicated in various diseases, making it an attractive therapeutic target. This guide outlines key experiments to confirm the on-target activity of this compound in a cellular context, a critical step in any research or drug discovery pipeline.
Comparative Inhibitor Activity
To rigorously validate that the observed cellular effects of this compound are due to the specific inhibition of PRDM9, it is essential to compare its activity with a structurally similar but biologically inactive control compound, this compound-NC.[4][5]
| Compound | Target | In Vitro IC50 (nM) | Cellular IC50 (µM) for H3K4me3 reduction |
| This compound | PRDM9 | 80 - 85 [1][2] | 0.8 [1][2][5] |
| This compound-NC | None | > 100,000 [2] | Inactive [5] |
Table 1: Comparison of in vitro and cellular inhibitory concentrations (IC50) of this compound and its negative control, this compound-NC. The data highlights the potent and specific activity of this compound against PRDM9.
Signaling Pathway and Inhibition Mechanism
PRDM9 utilizes S-adenosylmethionine (SAM) as a methyl donor to transfer a methyl group to histone H3. This compound acts as a substrate-competitive inhibitor, occupying the histone substrate binding site and thereby preventing the methylation of H3K4.
Caption: PRDM9 signaling pathway and point of inhibition by this compound.
Experimental Validation Workflow
Validating the cellular activity of this compound involves a multi-step process, beginning with cell treatment and culminating in the analysis of PRDM9-specific histone methylation marks.
Caption: A typical experimental workflow for validating this compound's cellular activity.
Key Experimental Protocols
Western Blot for Global H3K4me3 Levels
This experiment provides a broad assessment of this compound's ability to inhibit PRDM9's methyltransferase activity, leading to a global reduction in H3K4 trimethylation.
Methodology:
-
Cell Treatment: Culture cells (e.g., HEK293T or MCF7) to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) and a corresponding high concentration of this compound-NC (e.g., 10 µM) for 24-48 hours. Include a vehicle-only control (e.g., DMSO).
-
Histone Extraction: Harvest cells and perform acid extraction of histones or use a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an 18% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for H3K4me3. Use an antibody against total Histone H3 as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Expected Outcome: A dose-dependent decrease in the H3K4me3 signal should be observed in cells treated with this compound, while no significant change should be seen in cells treated with this compound-NC.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-Seq allows for the genome-wide identification of H3K4me3 marks and can be used to demonstrate that this compound specifically reduces methylation at PRDM9 target loci.
Methodology:
-
Cell Treatment and Crosslinking: Treat cells with this compound (e.g., 3 µM), this compound-NC (e.g., 3 µM), and a vehicle control for 24 hours. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K4me3. Compare the H3K4me3 peak intensities at known PRDM9 target sites between the different treatment groups.
Expected Outcome: A significant reduction in H3K4me3 peak intensity at PRDM9-specific genomic loci should be observed in this compound treated cells compared to the vehicle and this compound-NC treated cells.
Cell Viability Assay
It is important to assess the cytotoxic effects of the inhibitor to ensure that the observed reduction in histone methylation is not a secondary effect of cell death.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and this compound-NC for the same duration as the primary activity assays (e.g., 24-72 hours).
-
Viability Assessment: Use a suitable viability assay, such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot the dose-response curves to determine the concentration at which the compounds exhibit cytotoxicity.
Expected Outcome: At the concentrations where this compound effectively inhibits H3K4me3 (e.g., up to 3 µM), there should be minimal to no effect on cell viability.[1][4] Some toxicity may be observed at higher concentrations (e.g., 10 µM).[1][4]
By following these experimental guidelines, researchers can confidently validate the on-target cellular activity of this compound and lay a solid foundation for further investigation into the biological roles of PRDM9.
References
MRK-740: A Comparative Guide to its Selectivity Against Histone Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRK-740, a potent inhibitor of the histone methyltransferase PRDM9, against other histone methyltransferases (HMTs). The information presented herein is supported by experimental data to facilitate an objective evaluation of its performance and selectivity.
Executive Summary
This compound is a chemical probe that acts as a potent, selective, and substrate-competitive inhibitor of PRDM9, a histone methyltransferase implicated in meiotic recombination and potentially in oncogenesis.[1][2] With an in vitro IC50 value of approximately 80-85 nM for PRDM9, this compound demonstrates high potency.[1][2] Crucially, it exhibits a remarkable selectivity profile, showing over 100-fold greater selectivity for PRDM9 compared to a broad panel of other histone methyltransferases.[3] This high degree of selectivity makes this compound a valuable tool for dissecting the specific biological functions of PRDM9. A structurally similar but inactive compound, this compound-NC (IC50 > 100 µM against PRDM9), is available as a negative control for in-cell experiments.[3]
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound Against PRDM9
| Compound | Target | IC50 (nM) | Description |
| This compound | PRDM9 | 80 - 85 | Potent and selective inhibitor |
| This compound-NC | PRDM9 | > 100,000 | Inactive negative control |
Table 2: Selectivity Profile of this compound Against Other Methyltransferases
This compound has been profiled against a panel of 32 protein, DNA, and RNA methyltransferases, demonstrating high selectivity for PRDM9. While specific IC50 values for the entire panel are not detailed in the primary literature, the compound was reported to be inactive against the other methyltransferases tested, indicating a selectivity of over 100-fold.[3][4] The only other PRDM family member showing any significant interaction, albeit at a much lower potency, was PRDM7.
| Target | IC50 (µM) | Fold Selectivity vs. PRDM9 |
| PRDM7 | 45 | ~530-fold |
Table 3: Off-Target Profile of this compound
In a broader screening panel of 108 enzymes and receptors, this compound showed significant binding (>50% at 10 µM) to only four other proteins.[4] Subsequent functional assays revealed no significant agonist or antagonist activity for three of these, with only potential weak agonistic activity at the Opiate µ receptor.[4]
| Off-Target | Interaction | Functional Activity |
| Adrenergic α2B | >50% binding at 10 µM | No functional activity |
| Histamine H3 | >50% binding at 10 µM | No functional activity |
| Muscarinic M2 | >50% binding at 10 µM | No functional activity |
| Opiate µ | >50% binding at 10 µM | Potential weak agonistic activity |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of PRDM9 and a typical workflow for assessing HMT inhibitor selectivity.
Caption: PRDM9 signaling pathway in meiotic recombination and its inhibition by this compound.
Caption: General experimental workflow for determining histone methyltransferase inhibitor selectivity.
Experimental Protocols
Radiometric Histone Methyltransferase (HMT) Assay for IC50 Determination
This protocol is a generalized method for determining the potency of an inhibitor against a specific HMT using a radiometric assay.
Materials:
-
Histone methyltransferase (e.g., PRDM9)
-
Histone peptide substrate (e.g., biotinylated H3 1-25)
-
S-[methyl-³H]-adenosyl-L-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound) serially diluted in DMSO
-
SAM (non-radiolabeled)
-
Stop solution (e.g., trichloroacetic acid)
-
Filter paper (e.g., phosphocellulose)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the HMT, histone peptide substrate, and assay buffer.
-
Add serial dilutions of the test compound (this compound) or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding a mixture of ³H-SAM and non-radiolabeled SAM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto the filter paper.
-
Wash the filter paper multiple times with an appropriate buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.
-
Dry the filter paper and place it in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for HMT Selectivity Screening
This protocol provides a high-throughput method for screening inhibitor selectivity against a panel of HMTs.
Materials:
-
Panel of histone methyltransferases
-
Biotinylated histone peptide substrates specific for each HMT
-
S-adenosyl-L-methionine (SAM)
-
Test compound (this compound) at one or more concentrations
-
AlphaLISA assay buffer
-
AlphaLISA Acceptor beads conjugated to an antibody specific for the methylation mark
-
Streptavidin-coated Donor beads
-
384-well microplate
-
Alpha-enabled microplate reader
Procedure:
-
Add the HMT enzyme from the panel to the wells of the microplate.
-
Add the test compound (this compound) or DMSO (vehicle control).
-
Pre-incubate the enzyme and compound.
-
Initiate the reaction by adding a mixture of the corresponding biotinylated histone peptide substrate and SAM.
-
Incubate to allow the enzymatic reaction to proceed.
-
Stop the reaction and detect the product by adding the AlphaLISA Acceptor beads.
-
Incubate to allow the antibody on the Acceptor beads to bind to the methylated substrate.
-
Add the Streptavidin-coated Donor beads, which will bind to the biotinylated substrate.
-
Incubate in the dark to allow for the proximity-based signal to develop. If the substrate is methylated, the Donor and Acceptor beads are brought into close proximity.
-
Read the plate on an Alpha-enabled microplate reader. The signal generated is proportional to the amount of methylated product.
-
Calculate the percent inhibition for the test compound against each HMT in the panel.
Conclusion
References
On-Target Effects of MRK-740: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PRDM9 inhibitor MRK-740 with its inactive control compound, this compound-NC, supported by experimental data to confirm its on-target effects.
This compound is a potent and selective chemical probe for PRDM9, a histone methyltransferase that plays a crucial role in initiating meiotic recombination.[1][2][3] Understanding the on-target effects of this inhibitor is paramount for its use in studying PRDM9's function in both normal physiological processes and disease states, such as cancer.[4] This guide summarizes the key quantitative data, details the experimental protocols used for its characterization, and provides visual diagrams of the relevant pathways and workflows.
Data Presentation: this compound vs. This compound-NC
The following tables summarize the quantitative data comparing the activity of this compound and its structurally similar but inactive negative control, this compound-NC. This comparison is essential to attribute the observed biological effects specifically to the inhibition of PRDM9.
| Compound | Target | In Vitro IC50 (nM) | Cellular IC50 (µM) | Mechanism of Action |
| This compound | PRDM9 | 80 ± 16[5] | 0.8[6] | Peptide competitive[1] |
| This compound-NC | PRDM9 | > 100,000[1] | No inhibition observed[5] | Inactive |
Table 1: Potency and Mechanism of Action. This table highlights the significant difference in potency between this compound and its negative control in both biochemical and cellular assays.
| Assay | This compound | This compound-NC | Conclusion |
| PRDM7 Inhibition IC50 | 45 µM[7] | No significant inhibition[7] | This compound shows significantly lower potency against the closely related PRDM7, demonstrating selectivity. |
| Selectivity Panel (108 enzymes & receptors) | Significant binding only to Adrenergic α2B, Histamine H3, Muscarinic M2, and Opiate µ receptors at 10 µM.[2] | Not reported, but structural similarity suggests off-targets would be similar if any. | This compound is highly selective for PRDM9 over a broad range of other proteins. |
| HEK293T Cell Growth (at 3µM) | No effect[6] | No effect[6] | At concentrations effective for PRDM9 inhibition in cells, this compound does not exhibit general cytotoxicity. |
| Meiotic Defects in Mouse Spermatocytes | Induces meiotic defects[2] | Not reported, but not expected to have an effect. | The observed phenotype is consistent with the known function of PRDM9 in meiosis. |
Table 2: Selectivity and Cellular Effects. This table further underscores the on-target activity of this compound by demonstrating its selectivity against a related methyltransferase and its specific biological effect in a relevant cellular context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited.
In Vitro Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of PRDM9 and its inhibition by this compound.
Materials:
-
Recombinant human PRDM9 enzyme
-
Biotinylated H3 (1-25) peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine (Radiolabeled SAM)
-
This compound and this compound-NC
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Streptavidin-coated plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and this compound-NC in assay buffer.
-
In a streptavidin-coated plate, add the PRDM9 enzyme to each well.
-
Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding a mixture of the biotinylated H3 peptide substrate and radiolabeled SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding an excess of unlabeled SAM or a suitable stop buffer.
-
Wash the plate to remove unincorporated radiolabeled SAM.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Histone H3K4 Methylation Assay
This assay measures the ability of this compound to inhibit PRDM9 activity within a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for FLAG-tagged PRDM9 and GFP-tagged Histone H3
-
Transfection reagent
-
This compound and this compound-NC
-
Cell lysis buffer
-
Antibodies: anti-FLAG, anti-GFP, anti-H3K4me3, and appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Co-transfect HEK293T cells with FLAG-PRDM9 and GFP-Histone H3 expression vectors.
-
After 24 hours, treat the cells with varying concentrations of this compound or this compound-NC for a specified duration (e.g., 24 hours).
-
Lyse the cells and determine the total protein concentration.
-
Perform SDS-PAGE and Western blotting using the cell lysates.
-
Probe the membranes with anti-FLAG (to confirm PRDM9 expression), anti-GFP (to confirm Histone H3 expression), and anti-H3K4me3 antibodies.
-
Quantify the band intensities for H3K4me3 and normalize to the levels of total Histone H3 (or GFP-H3).
-
The cellular IC50 is determined by plotting the normalized H3K4me3 levels against the inhibitor concentration.
Mandatory Visualizations
The following diagrams illustrate the PRDM9 signaling pathway and the experimental workflows.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Discovery of a chemical probe for PRDM9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Probing PRDM9 Function: A Comparative Guide to Alternatives for MRK-740
For researchers in meiosis, genetics, and drug development, understanding the function of PRDM9, a key regulator of meiotic recombination, is of paramount importance. The small molecule inhibitor MRK-740 has emerged as a valuable chemical tool for this purpose. However, a comprehensive evaluation of all available methods is crucial for selecting the most appropriate approach for specific research questions. This guide provides an objective comparison of this compound with its primary alternatives—genetic knockout and domain-specific mutant mouse models—supported by experimental data and detailed protocols.
Executive Summary
This guide systematically evaluates the primary tools for studying PRDM9 function: the chemical inhibitor this compound and various genetic mouse models. This compound offers a rapid and reversible method to inhibit the methyltransferase activity of PRDM9. In contrast, genetic models, such as complete Prdm9 knockout (Prdm9-/-) and KRAB domain deletion (Prdm9ΔKRAB/ΔKRAB), provide insights into the long-term consequences of PRDM9 absence or specific functional domain loss. Each approach presents distinct advantages and limitations in terms of specificity, temporal control, and the functional aspects of PRDM9 they target.
Small Molecule Inhibitor: this compound
This compound is a potent and selective inhibitor of the PRDM9 methyltransferase domain.[1] It acts as a substrate-competitive inhibitor with respect to the histone H3 peptide and is dependent on the cofactor S-adenosylmethionine (SAM).[1] A closely related, yet inactive, compound, this compound-NC, serves as an excellent negative control for experiments.[2]
Performance Data
| Parameter | This compound | This compound-NC (Negative Control) | Reference |
| Target | PRDM9 Methyltransferase Domain | Inactive | [2] |
| In Vitro IC50 | 80 ± 16 nM | > 100 µM | [1] |
| Cellular IC50 (H3K4me3 inhibition) | 0.8 ± 0.1 µM | > 10 µM | [3] |
| Off-target activity (PRDM7 IC50) | 45 ± 7 µM | No significant inhibition | [2] |
Genetic Models: Knockout and Domain-Specific Mutants
Genetic manipulation in mice offers a powerful, albeit more time-consuming, alternative to chemical inhibition for studying PRDM9 function.
Prdm9 Knockout (Prdm9-/-)
The complete knockout of the Prdm9 gene results in a severe meiotic phenotype, underscoring the critical role of this protein in fertility.
-
Phenotype: Male and female mice are sterile due to meiotic arrest at a pachytene-like stage.[4] This is characterized by incomplete synapsis of homologous chromosomes and impaired repair of double-strand breaks (DSBs).[4][5]
-
Mechanism of Action: In the absence of PRDM9, the localization of meiotic recombination hotspots is altered. DSBs are redirected from PRDM9-dependent hotspots to default sites, often near promoters and other functional genomic elements.[5][6]
Prdm9 KRAB Domain Deletion (Prdm9ΔKRAB/ΔKRAB)
This model specifically investigates the function of the N-terminal KRAB domain, which is implicated in protein-protein interactions.
-
Phenotype: The phenotype of Prdm9ΔKRAB/ΔKRAB mice is largely indistinguishable from that of the full knockout, resulting in meiotic arrest and sterility.[4][7]
-
Mechanism of Action: Deletion of the KRAB domain leads to a dramatic reduction in PRDM9's histone methyltransferase activity in vivo, with only residual H3K4me3 found at a small fraction of PRDM9-dependent hotspots.[4][8] This suggests the KRAB domain is crucial for the proper function of the catalytic PR/SET domain within the chromatin context, possibly by mediating interactions with other proteins necessary for its activity or localization.[7][9]
Experimental Data Comparison
| Feature | This compound | Prdm9-/- Mouse Model | Prdm9ΔKRAB/ΔKRAB Mouse Model |
| Target | PRDM9 Methyltransferase Activity | Entire PRDM9 protein function | PRDM9 KRAB domain-mediated functions |
| Effect on H3K4me3 | Dose-dependent reduction at PRDM9 target sites[3] | Complete loss at PRDM9-dependent hotspots[6] | Drastic reduction at PRDM9-dependent hotspots[4][8] |
| DSB Hotspots | Not directly reported, but expected to mimic Prdm9-/- | Relocated to default hotspots (e.g., promoters)[5][6] | Majority relocated to default hotspots[8] |
| Meiotic Phenotype | Induces meiotic defects similar to Prdm9-/- mice[2] | Meiotic arrest at pachytene-like stage, sterility[4][5] | Meiotic arrest at pachytene-like stage, sterility[4] |
| Temporal Control | High (acute, reversible) | Low (constitutive) | Low (constitutive) |
| Key Advantage | Rapid and reversible inhibition | Complete and stable loss of function | Isolates function of a specific domain |
| Key Limitation | Potential off-target effects at high concentrations | Developmental compensation; sterility prevents progeny studies | May not fully recapitulate the null phenotype if other domains have independent functions |
Signaling Pathways and Experimental Workflows
Figure 1. A diagram illustrating the function of PRDM9 in wild-type meiosis and the points of intervention for the discussed alternatives.
Key Experimental Protocols
PRDM9 Methyltransferase Activity Assay (Bioluminescent)
This assay quantifies the methyltransferase activity of PRDM9 by measuring the production of S-adenosylhomocysteine (SAH), a universal by-product of SAM-dependent methylation reactions.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant PRDM9 protein, a histone H3 peptide substrate (e.g., H3 1-21), and S-adenosylmethionine (SAM) in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT). For inhibition studies, pre-incubate PRDM9 with the inhibitor (e.g., this compound) before adding the substrate and SAM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
SAH Detection: Terminate the reaction and detect the amount of SAH produced using a commercial bioluminescent assay kit (e.g., MTase-Glo™ Methyltransferase Assay, Promega). This typically involves a two-step process where SAH is first converted to ADP, which is then used to generate ATP. The amount of ATP is then quantified using a luciferase/luciferin reaction, with the resulting luminescence being proportional to the amount of SAH produced.
-
Data Analysis: Measure luminescence using a plate reader. For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. A flowchart outlining the key steps in a bioluminescent PRDM9 methyltransferase assay.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
ChIP-seq is used to identify the genomic locations of histone modifications, such as H3K4me3, which are deposited by PRDM9 at recombination hotspots.
Methodology:
-
Cross-linking: Cross-link proteins to DNA in isolated spermatocytes from wild-type, Prdm9-/-, or this compound-treated mice using 1% formaldehyde. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-800 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight. Use protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specifically bound chromatin and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating. Treat with RNase A and Proteinase K, and then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify regions of H3K4me3 enrichment (peaks). Compare the peak profiles between different experimental conditions.
Figure 3. A step-by-step workflow for performing H3K4me3 ChIP-seq in mouse spermatocytes.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the direct interaction between the PRDM9 protein (or its DNA-binding zinc finger domain) and a specific DNA sequence (a putative recombination hotspot).
Methodology:
-
Probe Labeling: Label a double-stranded DNA oligonucleotide containing the PRDM9 binding motif with a detectable tag (e.g., biotin or a fluorescent dye).
-
Binding Reaction: Incubate the labeled DNA probe with purified recombinant PRDM9 protein or its zinc finger array in a binding buffer. Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Native Gel Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the DNA from the gel to a nylon membrane and detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotin). A "shift" in the migration of the labeled probe (a band that runs higher than the free probe) indicates the formation of a protein-DNA complex.
Figure 4. A procedural overview of the Electrophoretic Mobility Shift Assay (EMSA) to detect PRDM9-DNA binding.
Conclusion
The choice of methodology to study PRDM9 function depends critically on the specific scientific question being addressed. This compound is an invaluable tool for acute and reversible inhibition of PRDM9's catalytic activity, allowing for precise temporal control. In contrast, Prdm9 knockout and domain-specific mutant mice provide a means to investigate the organismal and developmental consequences of a complete or partial loss of PRDM9 function. By understanding the strengths and limitations of each approach, researchers can design more robust experiments to further unravel the complex roles of PRDM9 in meiosis, fertility, and genome evolution.
References
- 1. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interrogating the Functions of PRDM9 Domains in Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone methyltransferase PRDM9 is not essential for meiosis in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The PRDM9 KRAB domain is required for meiosis and involved in protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cross-Validation of MRK-740 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PRDM9 inhibitor MRK-740 with alternative methods, supported by experimental data. The information is presented to facilitate informed decisions in research applications.
Introduction to this compound
This compound is a potent and selective chemical probe for PRDM9 (PR/SET Domain 9), a histone H3 lysine 4 (H3K4) and lysine 36 (H3K36) methyltransferase.[1] PRDM9 plays a critical role in meiosis by defining the locations of recombination hotspots.[2][3] this compound acts as a substrate-competitive inhibitor that is dependent on the cofactor S-adenosylmethionine (SAM).[1] Its high selectivity and in-cell activity make it a valuable tool for studying the biological functions of PRDM9. A closely related, yet inactive, compound, this compound-NC, serves as an excellent negative control for experiments.[1]
Quantitative Comparison of this compound and Alternatives
This section provides a quantitative comparison of this compound's inhibitory activity and its effects relative to a genetic knockout of PRDM9.
| Parameter | This compound | This compound-NC (Negative Control) | PRDM9 Knockout (Genetic Method) |
| Target | PRDM9 Histone Methyltransferase | N/A (Inactive) | PRDM9 Gene |
| Mechanism of Action | Substrate-competitive inhibition | No significant inhibition | Gene deletion, no protein expression |
| In Vitro Potency (IC50) | 80 ± 16 nM[1] | > 100 µM[4] | N/A |
| Cellular Potency (IC50) | 0.8 µM (in HEK293T cells)[4] | No inhibition up to 10 µM[4] | N/A |
| Selectivity | High selectivity for PRDM9 over other methyltransferases[5] | N/A | Highly specific to PRDM9 gene |
| Phenotypic Effect (Meiosis) | Induces meiotic defects similar to Prdm9 knockout mice[5] | No overt meiotic defects[5] | Meiotic defects, non-homologous synapsis[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
In Vitro PRDM9 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PRDM9 methyltransferase activity.
-
Method: A biochemical assay using purified recombinant PRDM9 protein and a biotinylated histone H3 peptide substrate is performed. The reaction is initiated by the addition of the cofactor SAM. The amount of methylated peptide is quantified, typically using a fluorescence-based method.
-
Protocol:
-
Purified PRDM9 is incubated with varying concentrations of this compound or this compound-NC.
-
A biotinylated H3 (1-25) peptide substrate is added.[5]
-
The methyltransferase reaction is initiated by the addition of SAM.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of methylated peptide is determined.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular H3K4 Trimethylation Inhibition Assay
-
Objective: To assess the ability of this compound to inhibit PRDM9-mediated H3K4 trimethylation in a cellular context.
-
Method: HEK293T cells are co-transfected with plasmids expressing PRDM9 and a tagged histone H3. The cells are then treated with this compound, and the levels of H3K4me3 are measured by Western blotting or immunofluorescence.
-
Protocol:
-
HEK293T cells are co-transfected with plasmids expressing FLAG-tagged PRDM9 and GFP-tagged histone H3.[4]
-
After transfection, cells are treated with a dose range of this compound or this compound-NC for 20 hours.[4]
-
Cells are lysed, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for H3K4me3 and the GFP tag (as a loading control).
-
The band intensities are quantified, and the IC50 for H3K4me3 inhibition is calculated.[4]
-
In Vivo Meiotic Defect Analysis in Mice
-
Objective: To compare the in vivo effects of this compound treatment with the phenotype of Prdm9 knockout mice.
-
Method: this compound or this compound-NC is administered to wild-type mice. Spermatocytes are then isolated and examined for meiotic defects, which are compared to those observed in spermatocytes from Prdm9-/- mice.
-
Protocol:
-
This compound or the negative control, this compound-NC, is delivered directly to the testis of wild-type mice via microinjection to bypass the blood-testis barrier.[5]
-
After a specified period, spermatocytes are isolated from the treated mice and from age-matched Prdm9-/- mice.[5]
-
Chromosome spreads are prepared from the spermatocytes.
-
Immunofluorescence staining is performed for proteins involved in synapsis (e.g., SYCP3) and recombination.
-
The stained chromosome spreads are imaged by microscopy, and the frequency of meiotic defects, such as non-homologous synapsis or failed pairing of homologous chromosomes, is quantified and compared between the different groups.[5]
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the PRDM9 signaling pathway and the experimental workflow for cross-validating this compound's effects.
PRDM9 signaling pathway and the inhibitory action of this compound.
Experimental workflow for cross-validating this compound effects.
Discussion of Alternative Methods
Genetic Methods (Knockout/Knockdown)
-
PRDM9 Knockout: As demonstrated in the comparative data, the phenotype of Prdm9 knockout mice serves as the gold standard for validating the on-target effects of this compound.[5] While providing a definitive genetic validation, the generation of knockout models is time-consuming and costly.
-
siRNA/shRNA: RNA interference offers a transient method to reduce PRDM9 expression. This can be a quicker alternative to generating stable knockout lines for initial studies. However, the efficiency of knockdown can be variable, and off-target effects are a known concern. To our knowledge, no studies have been published that directly compare the efficacy and specificity of this compound with siRNA or shRNA targeting PRDM9.
Other Small Molecule Inhibitors
Currently, this compound is the most well-characterized and widely available chemical probe for PRDM9. While other small molecule inhibitors may be in development, there is a lack of publicly available data directly comparing their performance with this compound. The use of a well-validated probe like this compound, along with its inactive control, provides a high degree of confidence in ascribing observed biological effects to the inhibition of PRDM9.
Conclusion
References
Assessing the Specificity of MRK-740 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of MRK-740, a potent and selective inhibitor of the histone methyltransferase PRDM9, in a new cell line. The following sections detail comparative data for this compound and its negative control, provide in-depth experimental protocols for specificity assessment, and visualize key pathways and workflows.
Introduction to this compound and PRDM9
PRDM9 (PR/SET Domain 9) is a histone methyltransferase that plays a crucial role in meiosis by trimethylating histone H3 on lysine 4 (H3K4me3), which in turn designates the sites of meiotic recombination hotspots. Aberrant PRDM9 activity has been implicated in genomic instability and oncogenesis.
This compound is a chemical probe that acts as a potent, selective, and substrate-competitive inhibitor of PRDM9. It has been shown to be highly selective for PRDM9 over other histone methyltransferases. To rigorously assess its activity and specificity in a new cellular context, a series of experiments are recommended, utilizing the available inactive control compound, this compound-NC, for comparison.
Data Presentation: this compound and its Negative Control
The following table summarizes the key potency data for this compound and its inactive analog, this compound-NC. This data serves as a benchmark when evaluating the inhibitor's performance in a new cell line.
| Compound | Target | In Vitro IC50 (nM) | Cellular H3K4me3 Inhibition IC50 (µM) |
| This compound | PRDM9 | 80 | 0.8 |
| This compound-NC | PRDM9 | > 100,000 | No inhibition up to 10 µM |
Data compiled from existing research findings.
Experimental Protocols
To thoroughly assess the specificity of this compound in a new cell line, a multi-pronged approach is recommended, including in vitro enzymatic assays, cellular target engagement assays, and proteome-wide specificity analysis.
In Vitro Histone Methyltransferase (HMT) Assay for IC50 Determination
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant PRDM9. A radioactivity-based assay is described here, which is a common method for HMTs.
Materials:
-
Recombinant human PRDM9 enzyme
-
Biotinylated histone H3 (1-25) peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% Triton X-100)
-
Stop solution (e.g., 5 M guanidine hydrochloride)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound and the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the compound dilutions to the wells. Include a DMSO-only control (no inhibitor) and a control with no enzyme (background).
-
Add the PRDM9 enzyme to all wells except the background control.
-
Add the biotinylated H3 (1-25) peptide substrate.
-
Initiate the reaction by adding a mixture of 3H-SAM and unlabeled SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Add the streptavidin-coated SPA beads.
-
Incubate the plate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Read the plate on a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
The new cell line of interest
-
This compound and this compound-NC
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or a thermal cycler
-
Western blot reagents and equipment
-
Primary antibody against PRDM9
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Culture the new cell line to a sufficient density.
-
Treat the cells with this compound, this compound-NC, or a vehicle control (e.g., DMSO) at the desired concentration for a specified time (e.g., 1-2 hours) in the incubator.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cool the tubes on ice.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble PRDM9 in each sample by Western blotting using a PRDM9-specific antibody.
-
A positive result is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle and this compound-NC-treated samples, demonstrating that this compound binding has stabilized PRDM9.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Profiling
IP-MS is a robust method to identify the protein interaction partners of a target protein and can be used to assess how an inhibitor affects these interactions, as well as to identify potential off-targets.
Materials:
-
The new cell line of interest
-
This compound and this compound-NC
-
Cell culture medium and reagents
-
Lysis buffer for IP (e.g., a non-denaturing buffer like RIPA with protease and phosphatase inhibitors)
-
High-quality PRDM9 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, trypsin)
-
Mass spectrometer
Procedure:
-
Culture the new cell line and treat with this compound, this compound-NC, or a vehicle control.
-
Lyse the cells using the IP lysis buffer.
-
Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the PRDM9 antibody overnight at 4°C. An isotype control antibody should be used in a parallel sample as a negative control.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Prepare the eluted proteins for mass spectrometry analysis by reduction, alkylation, and tryptic digestion.
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting data will provide a list of proteins that interact with PRDM9. By comparing the protein lists from the different treatment conditions (this compound, this compound-NC, and vehicle), one can identify proteins whose interaction with PRDM9 is modulated by the inhibitor. A significant reduction in expected interactors in the this compound sample can indicate on-target engagement. The presence of unexpected, enriched proteins in the this compound pulldown that are absent in the controls could suggest off-target binding.
Mandatory Visualizations
The following diagrams illustrate the PRDM9 signaling pathway and a recommended experimental workflow for assessing inhibitor specificity.
Caption: PRDM9 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for assessing PRDM9 inhibitor specificity.
Safety Operating Guide
Navigating the Safe Disposal of MRK-740: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of MRK-740, a potent and selective PRDM9 histone methyltransferase inhibitor.
This compound is a valuable tool in epigenetic research, but like all chemical reagents, it requires careful management throughout its lifecycle, from acquisition to disposal. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of responsible research and a commitment to the safety of all laboratory personnel.
Understanding this compound: Key Chemical Properties
A thorough understanding of a compound's chemical properties is the foundation of its safe handling and disposal. Below is a summary of the key characteristics of this compound.
| Property | Value |
| CAS Number | 2387510-80-5[1] |
| Molecular Formula | C₂₅H₃₂N₆O₃[1] |
| Molecular Weight | 464.6 g/mol [1] |
| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/ml), DMSO: Sparingly soluble (1-10 mg/ml)[1] |
| Storage | -20°C[1] |
| Stability | ≥ 4 years at -20°C[1] |
Experimental Protocols for Safe Disposal
The following protocols are based on general best practices for the disposal of chemical waste in a laboratory setting. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have procedures unique to your location.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Disposal of Unused Solid this compound
-
Containerization:
-
Ensure the original container is securely sealed.
-
If the original container is damaged, carefully transfer the solid to a new, compatible, and clearly labeled waste container.
-
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste."
-
The label should clearly state "this compound" and include the approximate quantity.
-
-
Segregation:
-
Store the waste container in a designated hazardous waste accumulation area.
-
Keep it segregated from incompatible waste streams.
-
-
Pickup:
-
Arrange for disposal through your institution's EHS department. Do not attempt to dispose of solid chemical waste in the regular trash.
-
Disposal of this compound Solutions
The disposal method for solutions containing this compound will depend on the solvent used.
-
Aqueous Solutions:
-
Generally, small quantities of aqueous solutions of non-hazardous chemicals can be disposed of down the sanitary sewer, followed by flushing with plenty of water. However, given that this compound is a bioactive compound, it is best to treat it as chemical waste.
-
Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Organic Solvent Solutions (e.g., DMSO, Acetonitrile):
-
Never dispose of organic solvents down the drain.[2]
-
Collect all waste containing this compound and organic solvents in a designated, sealed, and properly vented hazardous waste container.
-
The container must be labeled with "Hazardous Waste," the name of the solvent(s), and "this compound."
-
-
Storage and Pickup:
-
Store the liquid waste container in a designated satellite accumulation area, using secondary containment to prevent spills.[3]
-
Arrange for pickup and disposal through your institution's EHS department.
-
Decontamination and Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of as hazardous waste.
-
Solid Contaminated Waste:
-
Collect all contaminated solid items in a designated, clearly labeled hazardous waste bag or container.
-
-
Liquid Contaminated Waste (from cleaning glassware, etc.):
-
Rinse contaminated glassware with an appropriate solvent (e.g., ethanol or acetone) and collect the rinsate in the designated organic solvent waste container.
-
Follow with a final rinse with water, which can typically be disposed of down the drain.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedures for this compound, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound waste.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding the principles of responsible chemical management. Always prioritize safety and consult your institution's specific protocols.
References
Essential Safety and Operational Guide for Handling MRK-740
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with MRK-740. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial.[1] The following personal protective equipment is recommended to minimize exposure and ensure safe handling.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory | A suitable respirator should be used. |
Table 1: Recommended Personal Protective Equipment for Handling this compound.[1]
It is also essential to ensure adequate ventilation in the work area and have an accessible safety shower and eye wash station.[1]
Experimental Protocol: Handling and Preparation of this compound Solutions
This protocol outlines the standard procedure for handling this compound powder and preparing solutions.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Ventilated enclosure (e.g., chemical fume hood)
-
Analytical balance
-
Spatula
-
Vials and caps
-
Pipettes and tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required personal protective equipment as specified in Table 1. Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Weighing: Tare a clean, empty vial on the analytical balance within the fume hood. Carefully transfer the desired amount of this compound powder to the vial using a clean spatula. Record the exact weight.
-
Solubilization: Add the appropriate volume of solvent to the vial containing the this compound powder. This compound is soluble in DMSO at a concentration of 2 mg/mL.
-
Mixing: Securely cap the vial and vortex until the powder is completely dissolved, yielding a clear solution.
-
Storage: Store the prepared solution at the recommended temperature of 2-8°C.
-
Cleanup: Clean all equipment and the work area thoroughly. Dispose of all waste materials according to the disposal plan outlined below.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
Waste Segregation and Collection:
-
Solid Waste: Unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) should be collected in a designated, sealed container labeled "Solid Chemical Waste."
-
Liquid Waste: Solutions of this compound and any contaminated solvents should be collected in a separate, sealed, and clearly labeled container for "Liquid Chemical Waste." Leave approximately 10% headspace in liquid waste containers to allow for expansion.[2]
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated puncture-resistant sharps container.[3]
Disposal Method:
-
All waste containers must be clearly labeled with the contents and associated hazards.[4][5]
-
Store waste in a designated, secure area away from general laboratory traffic.[4]
-
Arrange for professional disposal through a licensed hazardous waste management company.[4][6] Do not dispose of this compound or its solutions down the drain or in regular trash.[6]
Workflow for Safe Handling of this compound
References
- 1. chemscene.com [chemscene.com]
- 2. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
